molecular formula C16H13F3O2 B1327926 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-68-9

4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327926
CAS No.: 898777-68-9
M. Wt: 294.27 g/mol
InChI Key: PIJNEGSUJZJGIF-UHFFFAOYSA-N
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Description

4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is a high-purity chemical compound offered for research and development purposes. This synthetic organic molecule belongs to the propiophenone class and features a methoxy group at the 4'-position and a 3,4,5-trifluorophenyl moiety, a combination that is of significant interest in modern synthetic and medicinal chemistry. Its structure suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules, particularly in pharmaceutical research where the introduction of fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. Researchers may employ this compound in developing novel ligands for biological targets or in material science applications. It is supplied strictly for laboratory research use. 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is NOT intended for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this product should adhere to their institution's safety protocols and consult the provided Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-21-12-5-3-11(4-6-12)15(20)7-2-10-8-13(17)16(19)14(18)9-10/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJNEGSUJZJGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644996
Record name 1-(4-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-68-9
Record name 1-(4-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis and Characterization of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, a fluorinated aromatic ketone of significant interest in drug discovery and development. The presence of the trifluorophenyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this propiophenone derivative a valuable intermediate for the synthesis of novel therapeutic agents.[1] This document outlines a robust two-step synthetic pathway commencing with the preparation of 3-(3,4,5-trifluorophenyl)propanoic acid, followed by a Friedel-Crafts acylation of anisole. Detailed experimental protocols, mechanistic insights, and in-depth characterization data, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses, are presented to enable researchers to synthesize and validate this compound with high fidelity.

Introduction

Propiophenone and its derivatives are key structural motifs in a wide array of pharmacologically active compounds. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability.[1] The target molecule, 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, combines the propiophenone core with a trifluorinated phenyl ring and a methoxy-substituted aromatic ring, making it a promising scaffold for the development of novel therapeutics.

This guide details a reliable synthetic route to this compound via a Friedel-Crafts acylation, a classic and efficient method for the formation of aryl ketones.[2][3][4][5] The rationale behind the choice of reagents and reaction conditions is discussed, providing a deeper understanding of the underlying chemical principles. Furthermore, a thorough characterization of the final product is described, offering a blueprint for its unambiguous identification and quality control.

Synthetic Pathway and Experimental Protocols

The synthesis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is accomplished through a two-step process. The first step involves the preparation of the intermediate, 3-(3,4,5-trifluorophenyl)propanoic acid, which is then converted to its acyl chloride and used to acylate anisole in the second step.

Synthesis_Pathway cluster_step1 Step 1: Preparation of the Carboxylic Acid Intermediate cluster_step2 Step 2: Friedel-Crafts Acylation 3,4,5-trifluorobenzaldehyde 3,4,5-trifluorobenzaldehyde 3-(3,4,5-trifluorophenyl)propenoic_acid 3-(3,4,5-trifluorophenyl)propenoic_acid 3,4,5-trifluorobenzaldehyde->3-(3,4,5-trifluorophenyl)propenoic_acid Malonic acid, Pyridine, Piperidine 3-(3,4,5-trifluorophenyl)propanoic_acid 3-(3,4,5-trifluorophenyl)propanoic_acid 3-(3,4,5-trifluorophenyl)propenoic_acid->3-(3,4,5-trifluorophenyl)propanoic_acid H₂, Pd/C 3-(3,4,5-trifluorophenyl)propionyl_chloride 3-(3,4,5-trifluorophenyl)propionyl_chloride 3-(3,4,5-trifluorophenyl)propanoic_acid->3-(3,4,5-trifluorophenyl)propionyl_chloride SOCl₂ or (COCl)₂ 3-(3,4,5-trifluorophenyl)propionyl_chlorideAnisole 3-(3,4,5-trifluorophenyl)propionyl_chlorideAnisole Target_Molecule 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone 3-(3,4,5-trifluorophenyl)propionyl_chlorideAnisole->Target_Molecule AlCl₃, CH₂Cl₂

Caption: Overall synthetic workflow for 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone.

Part 1: Synthesis of 3-(3,4,5-trifluorophenyl)propanoic acid

The synthesis of the carboxylic acid intermediate can be achieved via a Knoevenagel condensation of 3,4,5-trifluorobenzaldehyde with malonic acid, followed by catalytic hydrogenation.

Experimental Protocol:

  • Knoevenagel Condensation:

    • To a solution of 3,4,5-trifluorobenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.

    • Heat the reaction mixture at reflux for 2-3 hours.

    • After cooling, pour the mixture into a solution of concentrated hydrochloric acid and ice.

    • Filter the resulting precipitate, wash with cold water, and dry to yield 3-(3,4,5-trifluorophenyl)propenoic acid.

  • Catalytic Hydrogenation:

    • Dissolve the 3-(3,4,5-trifluorophenyl)propenoic acid in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3,4,5-trifluorophenyl)propanoic acid.

Part 2: Friedel-Crafts Acylation of Anisole

The synthesized carboxylic acid is converted to its more reactive acyl chloride derivative, which then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with anisole. The methoxy group of anisole is an ortho-, para-directing activator, and due to steric hindrance, the para-substituted product is expected to be the major isomer.[2][4]

Experimental Protocol:

  • Formation of the Acyl Chloride:

    • To a solution of 3-(3,4,5-trifluorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-(3,4,5-trifluorophenyl)propionyl chloride is used directly in the next step.

  • Friedel-Crafts Acylation:

    • In a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude 3-(3,4,5-trifluorophenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the aluminum chloride suspension.

    • After the addition is complete, add a solution of anisole (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.[6]

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.[7]

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone.

Characterization of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

A comprehensive suite of analytical techniques is employed to confirm the structure and purity of the synthesized compound.

Characterization_Workflow Synthesized_Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Product->NMR Structural Elucidation IR Infrared Spectroscopy Synthesized_Product->IR Functional Group Identification MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity

Caption: Analytical workflow for the characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the target compound are predicted based on the analysis of similar structures.[8]

Proton (¹H) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₃3.8 - 3.9Singlet3H
-CH₂- (adjacent to carbonyl)3.2 - 3.4Triplet2H
-CH₂- (adjacent to trifluorophenyl)3.0 - 3.2Triplet2H
Aromatic (H on trifluorophenyl ring)6.8 - 7.1Multiplet2H
Aromatic (H ortho to -OCH₃)6.9 - 7.0Doublet2H
Aromatic (H ortho to carbonyl)7.9 - 8.0Doublet2H
Carbon (¹³C) Predicted Chemical Shift (δ, ppm)
-OCH₃~55
-CH₂- (adjacent to carbonyl)~38
-CH₂- (adjacent to trifluorophenyl)~30
Aromatic (C-F)135 - 150 (with C-F coupling)
Aromatic (C-H on trifluorophenyl ring)110 - 115 (with C-F coupling)
Aromatic (C ortho to -OCH₃)~114
Aromatic (C ortho to carbonyl)~130
Aromatic (C ipso to -OCH₃)~163
Aromatic (C ipso to carbonyl)~130
Carbonyl (C=O)~198
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (Aryl ketone)1670 - 1690Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C-O (Aryl ether)1230 - 1270Strong
C-F1100 - 1400Strong

The carbonyl (C=O) stretching frequency is expected to be in the lower end of the typical range for ketones due to conjugation with the aromatic ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion ([M]⁺): The exact mass of C₁₆H₁₃F₃O₂ is 306.0868 g/mol .

  • Key Fragmentation Pathways: Aromatic ketones typically undergo α-cleavage.[10] The primary fragmentation is expected to be the loss of the ethyl group attached to the trifluorophenyl ring, leading to a prominent peak corresponding to the 4-methoxybenzoyl cation. Another significant fragmentation would be the cleavage of the bond between the carbonyl group and the methoxy-substituted ring, resulting in a trifluorophenylpropionyl cation.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone. By following the outlined procedures, researchers in the field of drug development can reliably produce and validate this valuable chemical intermediate. The comprehensive characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound, facilitating its use in the development of new and innovative therapeutic agents.

References

  • Friedel-Crafts Acylation of Anisole. (n.d.). Department of Chemistry, University of Wisconsin-Madison. Retrieved February 14, 2026, from [Link]

  • Friedel Crafts Reaction Virtual Lab. (n.d.). PraxiLabs. Retrieved February 14, 2026, from [Link]

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate. (2015). Google Patents.
  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hua, Q., et al. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][2]BENZOPYRAN-7-ONE. Retrieved February 14, 2026, from [Link]

  • 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • 4'-Methoxy-2,2,2-trifluoroacetophenone. (n.d.). SpectraBase. Retrieved February 14, 2026, from [Link]

  • 4'-Methoxy-3-(trifluoromethyl)benzophenone. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (2012). Google Patents.
  • Propiophenone, 3',4'-dimethoxy-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. (2020). PMC. Retrieved February 14, 2026, from [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved February 14, 2026, from [Link]

  • Ketone Spectroscopy. (2020). Oregon State University. Retrieved February 14, 2026, from [Link]

  • 4'-Methoxy-3-phenylpropiophenone. (n.d.). SpectraBase. Retrieved February 14, 2026, from [Link]

  • Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. (n.d.). AWS. Retrieved February 14, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Retrieved February 14, 2026, from [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive. Retrieved February 14, 2026, from [Link]

Sources

Introduction: The Strategic Advantage of Trifluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Trifluorinated Propiophenone Derivatives

The propiophenone scaffold is a well-established structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous pharmaceuticals.[1] Its versatility allows for the construction of complex molecular architectures tailored for specific biological targets. In the relentless pursuit of more potent and effective therapeutic agents, medicinal chemists continually seek innovative strategies to enhance the pharmacological properties of known scaffolds. One of the most successful and widely adopted strategies in modern drug design is the incorporation of fluorine atoms, particularly in the form of the trifluoromethyl (-CF3) group.[2]

The introduction of a trifluoromethyl group can profoundly and beneficially alter a molecule's physicochemical properties.[3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve membrane permeability, bioavailability, and binding affinity to target proteins.[4][5] The CF3 group often acts as a bioisostere for methyl or isopropyl groups, but with distinct electronic and steric characteristics that can lead to superior drug-like qualities.[5]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse biological activities exhibited by trifluorinated propiophenone derivatives. Moving beyond a simple catalogue of effects, this guide delves into the underlying mechanisms of action, provides field-proven experimental protocols for their evaluation, and presents a synthesized view of why this particular chemical modification is a cornerstone of contemporary drug discovery.

Chapter 1: The Trifluoromethyl Group - A Pillar of Modern Medicinal Chemistry

The decision to incorporate a trifluoromethyl group is a strategic choice rooted in its unique and powerful physicochemical properties. Unlike a simple methyl group, the CF3 moiety imparts a distinct electronic signature and steric profile that can be leveraged to overcome common pharmacological hurdles.

The high electronegativity of the three fluorine atoms creates a strong dipole and an electron-withdrawing effect, which can alter the pKa of nearby functional groups, influencing ionization state and receptor interactions.[5] Furthermore, the CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, a property that often enhances a compound's ability to cross cellular membranes and improves its pharmacokinetic profile.[3][4] This increased metabolic stability is also a key advantage; the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the drug's half-life in the body.[6]

Key Physicochemical Properties of the Trifluoromethyl Group cluster_lipophilicity cluster_stability cluster_electronic CF3 Trifluoromethyl (-CF3) Group Lipophilicity High Lipophilicity CF3->Lipophilicity Enhances MetabolicStability Metabolic Stability (Strong C-F Bond) CF3->MetabolicStability Confers ElectronWithdrawing Strong Electron- Withdrawing Effect CF3->ElectronWithdrawing Exerts Bioisostere Versatile Bioisostere CF3->Bioisostere Acts as MembranePermeability Improved Membrane Permeability Lipophilicity->MembranePermeability LongerHalfLife Longer Drug Half-Life MetabolicStability->LongerHalfLife BindingAffinity Modulated Binding Affinity & pKa ElectronWithdrawing->BindingAffinity

Caption: Properties of the CF3 group enhancing drug-like characteristics.

Chapter 2: Anticancer Activity - The Forefront of Research

A significant body of research has demonstrated the potent anticancer activity of trifluorinated propiophenone derivatives and related structures like chalcones.[7][8] The strategic placement of the CF3 group on the propiophenone scaffold can lead to compounds with high cytotoxicity against a range of human cancer cell lines, including those known to be resistant to conventional therapies.[9][10]

For example, studies on α-trifluoromethyl chalcones, which share a core structural similarity with propiophenones, revealed potent antiproliferative activity against androgen-independent prostate cancer cell lines (DU145 and PC-3), with some derivatives exhibiting IC50 values in the sub-micromolar range.[10] This highlights the substantial potency enhancement provided by the α-CF3 modification.[10] Similarly, novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines have been synthesized and shown to possess significant cytotoxic effects against melanoma, breast, and prostate cancer cells.[4][11]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

  • Induction of Apoptosis: Many trifluorinated derivatives trigger apoptosis in cancer cells. One notable example is fluorizoline, a trifluorothiazoline compound, which induces apoptosis in a wide range of cancer cell lines by selectively binding to prohibitin (PHB) 1 and 2.[12] Other compounds have been shown to modulate the expression of key apoptotic proteins, such as increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 and up-regulating p53.[7][13]

  • Cell Cycle Arrest: In addition to apoptosis, these agents can cause cell cycle arrest, typically at the G2/M phase.[10][14] This prevents cancer cells from progressing through mitosis and proliferating, ultimately leading to cell death.

  • Enzyme Inhibition: As will be discussed further in Chapter 5, the inhibition of crucial enzymes involved in cancer progression, such as protein kinases and proteases, is another key mechanism. The CF3 group is instrumental in forming stable interactions with enzyme active sites.[4][6]

Compound Trifluorinated Propiophenone Derivative Bax Bax (Pro-apoptotic) Activation Compound->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 Inhibits G2M G2/M Phase Arrest Compound->G2M Induces Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis CellCycle Cell Cycle Progression G2M->CellCycle Blocks

Caption: Anticancer mechanisms: apoptosis induction and cell cycle arrest.

Comparative Biological Activity: A Quantitative Look

The enhanced potency conferred by fluorination is best illustrated with quantitative data. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological process.

Compound ClassCancer Cell LineIC50 (µM)Key ObservationReference
α-CF3 Chalcone (Compound 5)DU145 (Prostate)< 0.2Potent inhibition of androgen-independent cells.[10]
α-CF3 Chalcone (Compound 5)PC-3 (Prostate)< 0.2Significantly more potent than non-CF3 analogues.[10]
Thiazolo[4,5-d]pyrimidine (3b)C32 (Melanoma)24.4Strong cytotoxic effect observed.[4]
Thiazolo[4,5-d]pyrimidine (3b)A375 (Melanoma)25.4Effective against multiple cancer types.[4]
4'-Fluoro-α-pyrrolidinopropiophenoneSH-SY5Y (Neuroblastoma)~50>2-fold more potent than non-fluorinated parent.[9]
Experimental Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard procedure for determining the IC50 value of a test compound against a cancer cell line. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.

Objective: To quantify the dose-dependent cytotoxic effect of a trifluorinated propiophenone derivative.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, DU145)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette, CO2 incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Return the plate to the incubator and incubate for 48 or 72 hours. The incubation time should be consistent and is dependent on the cell line's doubling time.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Chapter 3: Potent Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Trifluorinated propiophenone derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[15][16]

Research has shown that certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, which are structurally related to propiophenones, exhibit potent anti-inflammatory activity.[15] These compounds effectively inhibit the production of key pro-inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[15] The anti-inflammatory effects of some of these compounds were found to be superior to those of established drugs like celecoxib and indomethacin in animal models.[15]

Mechanism of Action: Quelling the Inflammatory Cascade

The primary mechanism behind the anti-inflammatory effects of these compounds involves the suppression of pro-inflammatory signaling pathways. By inhibiting the production of cytokines like TNF-α and interleukins, they can effectively dampen the inflammatory response at its source.[15][17] This modulation of cytokine profiles, including the potential to increase anti-inflammatory cytokines like TGF-β1, points to a sophisticated immunomodulatory capability.[17]

LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates Signaling Pro-inflammatory Signaling Cascade (e.g., NF-κB) Macrophage->Signaling Cytokines Production of Pro-inflammatory Mediators Signaling->Cytokines Compound Trifluorinated Propiophenone Derivative Compound->Signaling Inhibits TNF TNF-α Cytokines->TNF IL6 IL-6 Cytokines->IL6 PGE2 PGE2 Cytokines->PGE2 Inflammation Inflammatory Response TNF->Inflammation IL6->Inflammation PGE2->Inflammation

Caption: Inhibition of the pro-inflammatory signaling cascade.

Experimental Protocol: Measuring Inhibition of LPS-Induced TNF-α Production

Objective: To assess the anti-inflammatory potential of a test compound by measuring its ability to inhibit TNF-α secretion from LPS-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution (10 mM in DMSO)

  • Mouse TNF-α ELISA Kit

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Pre-treatment:

    • Prepare dilutions of the test compound in medium.

    • Treat the cells with the desired concentrations of the compound for 1-2 hours prior to LPS stimulation. Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated cells).

    • Incubate the plate for an additional 18-24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the cell-free supernatant from each well for analysis.

  • TNF-α Quantification (ELISA):

    • Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit.

    • Follow the manufacturer's instructions precisely for coating plates, adding samples and standards, incubation with detection antibodies, adding substrate, and stopping the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance on a microplate reader at the wavelength specified in the ELISA kit protocol.

    • Generate a standard curve from the absorbance readings of the known TNF-α standards.

    • Use the standard curve to calculate the concentration of TNF-α in each sample.

    • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

Chapter 4: Broad-Spectrum Antimicrobial and Antiviral Activities

The utility of trifluorinated derivatives extends beyond cancer and inflammation, with growing evidence supporting their activity against a range of microbial pathogens.

Antibacterial and Antifungal Activity

Certain trifluoromethyl-substituted compounds have demonstrated notable antibacterial and antifungal properties. For instance, 5-trifluoromethyl-2-formylphenylboronic acid shows activity against Aspergillus niger, Escherichia coli, and Bacillus cereus.[18] Docking studies suggest a potential mechanism of action for some of these compounds involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for microbial protein synthesis.[18] This represents a validated target for antimicrobial drug development, suggesting that trifluorinated propiophenones could be designed to act via this mechanism.

CompoundMicroorganismMIC (µg/mL)Reference
5-Trifluoromethyl-2-formylphenylboronic AcidBacillus cereus32[18]
5-Trifluoromethyl-2-formylphenylboronic AcidEscherichia coli128[18]
AlkylGuanidino Urea (AGU)Gram-negative speciesas low as 1[19]
Antiviral Potential

The incorporation of trifluoromethyl groups is also a known strategy to enhance the antiviral activity of nucleoside analogs and other small molecules.[20] The CF3 group can facilitate interactions necessary for blocking viral enzymes like reverse transcriptase or DNA polymerases.[20] Studies on trifluoromethylthiolane derivatives have shown they can inhibit the replication of Herpes Simplex Virus 1 (HSV-1), suggesting that this class of compounds may interfere with viral replicative processes.[20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Step-by-Step Methodology:

  • Compound Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column. This creates a plate with decreasing concentrations of the compound.

  • Controls:

    • Include a positive growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to all wells except the sterility control. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Chapter 5: Core Mechanistic Insight - The Power of Enzyme Inhibition

A unifying theme across the diverse biological activities of trifluorinated propiophenones is their profound ability to act as enzyme inhibitors.[6][21] The unique electronic properties of the trifluoromethyl group make it an exceptional tool for designing highly potent and selective inhibitors for various enzyme classes, including proteases, esterases, and kinases.[6][22]

Trifluoromethyl ketones are classic examples of transition-state analogue inhibitors, particularly for serine proteases.[22] The electron-withdrawing CF3 group destabilizes the carbonyl, making it highly susceptible to nucleophilic attack by an active site residue (like serine). This forms a stable tetrahedral hemiacetal intermediate that mimics the natural transition state of peptide bond cleavage, effectively locking the enzyme in an inactive state.[22] This mechanism-based inhibition is often highly specific and can be irreversible, leading to potent biological effects.[23]

Mechanism-Based Inhibition by a Trifluoromethyl Ketone Enzyme Enzyme (e.g., Serine Protease) + Active Site Ser-OH Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Inhibitor (Trifluoromethyl Ketone) Inhibitor->Complex Attack Nucleophilic Attack by Serine -OH Complex->Attack TransitionState Stable Tetrahedral Hemiacetal Intermediate (Transition-State Analogue) Attack->TransitionState Forms InactiveEnzyme Covalently Modified, Inactive Enzyme TransitionState->InactiveEnzyme Leads to

Caption: Trifluoromethyl ketones as mechanism-based enzyme inhibitors.

Conclusion and Future Perspectives

Trifluorinated propiophenone derivatives represent a rich and versatile class of compounds with demonstrated potential across multiple therapeutic areas, most notably in oncology, inflammation, and infectious diseases. The strategic incorporation of the trifluoromethyl group is not merely an incremental modification but a transformative strategy that consistently enhances potency, metabolic stability, and overall pharmacological performance. The core mechanism often relies on potent enzyme inhibition, driven by the unique electronic properties of the CF3 moiety.

The research highlighted in this guide underscores the immense value of this chemical scaffold. Future work should focus on several key areas:

  • Structure-Activity Relationship (SAR) Optimization: Further refining the propiophenone scaffold to improve selectivity for specific biological targets and minimize off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Translating the potent in vitro activities into successful outcomes in preclinical animal models, with a focus on establishing favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Target Deconvolution: For compounds with novel activities, identifying the precise molecular targets and pathways is crucial for understanding their mechanism of action and potential for clinical development.

For researchers and drug development professionals, the trifluorinated propiophenone scaffold offers a validated and highly promising starting point for the discovery of next-generation therapeutics.

References

  • Benchchem. Fluorination Enhances Anticancer Activity of Propiophenones: A Comparative Analysis.
  • ChemicalBook. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis.
  • Kubinski, K. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC.
  • Kagechika, H. et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. PMC.
  • Olker, J. H. et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. PMC.
  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
  • Unknown Author. Fluorinated mechanism-based inhibitors: common themes and recent developments.
  • Li, Y. et al. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed.
  • Al-Masoudi, N. A. et al. (Year not available). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • Maffei, F. et al. N-trifluoroacetyl Derivatives as Pharmacological Agents. IV--Antiinflammatory and Related Properties; Antimicrobial Activity of Some Polyaromatic Trifluoroacetamides. PubMed.
  • ResearchGate. (2025). Examples of drugs bearing trifluoromethyl groups (highlighted in green)...
  • Luzina, E. L. Synthesis and Anticancer Activity Evaluation of 3,4-Mono- And Bicyclosubstituted N-(Het)aryl Trifluoromethyl Succinimides. Amanote Research.
  • ResearchGate. (2023). New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies | Request PDF.
  • Angelastro, M. R. et al. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed.
  • Adamczyk-Woźniak, A. et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC.
  • Judson, R. et al. (2024). A Comparison of In Vitro Points of Departure with Human Blood Levels for Per- and Polyfluoroalkyl Substances (PFAS). MDPI.
  • Moore, M. L. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Gramegna, G. et al. (2024). In vitro evaluation of the carcinogenic potential of perfluorinated chemicals. PubMed.
  • Benchchem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.
  • Romeo, G. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Adamczyk-Woźniak, A. et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • Zheng, X. et al. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. PubMed.
  • Unknown Author. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC.
  • Karmaus, A. L. et al. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. PMC.
  • Mitcheltree, M. J. et al. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. PMC - NIH.
  • Unknown Author. Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro.
  • Zarubaev, V. V. et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.
  • Santofimia-Castaño, P. et al. (2025). A Trifluorinated Thiazoline Scaffold Leading to Pro-apoptotic Agents Targeting Prohibitins | Request PDF. ResearchGate.
  • Ojima, I. et al. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. PMC.
  • Youssif, B. G. M. et al. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines.
  • Semeraro, T. et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC.
  • de Oliveira, R. D. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Ghorab, M. M. et al. (2025). Synthesis and Anti-Inflammatory Effect of Some More New Fluorinated 3-Substituted Amino/ 3,5-Diamino-1,2,4-Triazine Derivatives as Lamotrigine Analogs. ResearchGate.
  • Unknown Author. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. PMC.
  • Kubiński, K. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed.
  • PrepChem.com. Synthesis of propiophenone.
  • PRIME PubMed. (Year not available). In vitro evaluation of the carcinogenic potential of perfluorinated chemicals.
  • Wang, C. et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Zhang, W. et al. Antimicrobial behavior of semifluorinated-quaternized triblock copolymers against airborne and marine microorganisms. PubMed.
  • Unknown Author. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Stanković, M. N. et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC.
  • Sin, S. H. et al. Pharmacokinetics and Pharmacodynamics of Perfluorooctane Sulfonate (PFOS) and Its Role in the Development and Progression of Prostate, Ovarian and Breast Cancers. PMC.
  • Bruns, S. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.
  • Goodrich, J. A. et al. (2022). Toward a Mechanistic Understanding of Poly- and Perfluoroalkylated Substances and Cancer. PMC.
  • Linder, M. et al. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer. PubMed.
  • Kaur, H. et al. (2017). Imidazoles as potential anticancer agents. MedChemComm (RSC Publishing).

Sources

"Potential therapeutic targets of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Dihydrochalcone Scaffold Optimization

Executive Summary

This technical guide analyzes the therapeutic potential of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone , a synthetic dihydrochalcone derivative. By integrating Structure-Activity Relationship (SAR) principles with established pharmacological models, we identify this compound as a dual-modal candidate targeting metabolic regulation (SGLT/GLUT inhibition) and oncological pathways (Tubulin destabilization) .

The presence of the 3,4,5-trifluorophenyl moiety —a bioisostere for the classic 3,4,5-trimethoxyphenyl pharmacophore—suggests enhanced metabolic stability and lipophilicity compared to natural chalcones, making it a high-value probe for drug discovery campaigns.

Part 1: Chemical Biology & Pharmacophore Analysis

To understand the therapeutic utility of this molecule, we must first deconstruct its structural logic. The compound represents a "privileged structure" in medicinal chemistry, bridging the gap between natural dietary flavonoids (like phloretin) and synthetic fluorinated therapeutics.

Structural Deconstruction
ComponentChemical FeatureBiological Implication
Ring A 4'-Methoxy Phenyl Mimics the 4'-OH of phloretin but improves oral bioavailability by preventing rapid glucuronidation. Acts as a hydrogen bond acceptor in the SGLT2 vestibule.
Linker Propan-1-one (Saturated)Provides rotational flexibility (unlike the rigid alkene of chalcones). This flexibility is critical for fitting into the "hinge" regions of transport proteins like SGLT or GLUT.
Ring B 3,4,5-Trifluorophenyl A bioisostere for the 3,4,5-trimethoxyphenyl group (found in Combretastatin A4). The fluorine atoms increase lipophilicity (

) and block metabolic oxidation at the vulnerable phenyl positions.
Graphviz Diagram: SAR & Pharmacophore Map

The following diagram illustrates the structural logic and predicted binding interactions.

SAR_Map Compound 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone RingA Ring A: 4'-Methoxy (H-Bond Acceptor) Compound->RingA Linker Linker: Propiophenone (Rotational Freedom) Compound->Linker RingB Ring B: 3,4,5-Trifluoro (Lipophilic Shield) Compound->RingB Target1 Target: SGLT/GLUT (Metabolic Regulation) RingA->Target1 Mimics Phloretin 4'-OH Linker->Target1 Flexible Binding RingB->Target1 Hydrophobic Pocket Fit Target2 Target: Tubulin (Colchicine Site) RingB->Target2 Bioisostere of 3,4,5-Trimethoxy

Caption: Pharmacophore dissection showing the dual-targeting potential of the scaffold based on Ring A and Ring B modifications.

Part 2: Therapeutic Targets & Mechanisms
Primary Target: Sodium-Glucose Cotransporters (SGLT) & GLUTs

Mechanism: The dihydrochalcone scaffold is the parent structure of the gliflozin class of antidiabetic drugs (e.g., Dapagliflozin). The natural product Phlorizin (a dihydrochalcone glycoside) is a non-selective SGLT1/2 inhibitor.

  • Hypothesis: 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone acts as a non-glycosidic SGLT inhibitor . The removal of the sugar moiety (replaced here by the trifluorophenyl ring's polarity and shape) often shifts selectivity toward GLUT (Glucose Transporter) inhibition or creates a "Type II" SGLT binder that occupies the aglycone binding site without requiring the sugar interaction.

  • Clinical Relevance: Inhibition of renal glucose reabsorption (SGLT2) or intestinal glucose uptake (SGLT1/GLUT2).

Secondary Target: Microtubule Polymerization (Colchicine Site)

Mechanism: While chalcones (unsaturated) are classic tubulin binders, dihydrochalcones can retain this activity if the spatial arrangement mimics the "twisted" conformation of Combretastatin A4.

  • Hypothesis: The 3,4,5-trifluorophenyl group is critical here. It mimics the electron-rich 3,4,5-trimethoxy ring of colchicine, binding to the

    
    -tubulin subunit. The 4'-methoxy ring occupies the adjacent hydrophobic pocket.
    
  • Clinical Relevance: Disruption of mitotic spindles leading to G2/M cell cycle arrest and apoptosis in cancer cells (specifically multi-drug resistant phenotypes).

Part 3: Experimental Validation Protocols
Protocol A: Glucose Uptake Inhibition Assay (SGLT/GLUT)

Objective: Quantify the compound's ability to block glucose transport in a cellular model.

  • Cell Model: Use Caco-2 cells (expressing SGLT1/GLUT) or HEK-293T transfected with human SGLT2.

  • Reagents:

    • Tracer: 2-NBDG (Fluorescent glucose analog).

    • Positive Control: Phloretin (50

      
      M) or Dapagliflozin (100 nM).
      
    • Vehicle: DMSO (<0.1% final concentration).

  • Workflow:

    • Seed: Plate cells in 96-well black-walled plates (10,000 cells/well). Incubate 24h.

    • Starve: Replace media with glucose-free Krebs-Ringer buffer for 1 hour.

    • Treat: Add Test Compound (0.1 - 100

      
      M) or Controls for 30 mins.
      
    • Challenge: Add 2-NBDG (100

      
      M) and incubate for 30 mins at 37°C.
      
    • Wash: Wash 3x with ice-cold PBS to stop transport.

    • Read: Measure fluorescence (Ex/Em: 465/540 nm).

  • Data Analysis: Calculate % Inhibition relative to Vehicle. Plot log(concentration) vs. inhibition to determine

    
    .
    
Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Determine if the compound directly binds tubulin or requires metabolic activation.

  • Reagents:

    • Purified Porcine Brain Tubulin (>99% pure).

    • GTP (1 mM).

    • Positive Control: Colchicine (5

      
      M) or Paclitaxel (stabilizer control).
      
  • Workflow:

    • Prepare: Mix Tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) on ice.

    • Add: Add Test Compound (10

      
      M) or Vehicle (DMSO).
      
    • Initiate: Transfer to a pre-warmed 37°C spectrophotometer cuvette.

    • Monitor: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Polymerization Inhibition: Decrease in

      
       and final 
      
      
      
      (similar to Colchicine).
    • Stabilization: Increase in polymerization rate (similar to Paclitaxel).

Graphviz Diagram: Screening Workflow

This flowchart guides the decision-making process based on assay results.

Screening_Workflow Start Start: Compound Library Assay1 Assay 1: Glucose Uptake (2-NBDG) Start->Assay1 Assay2 Assay 2: Tubulin Polymerization Start->Assay2 Decision1 Inhibition > 50%? Assay1->Decision1 Decision2 Vmax Reduction > 40%? Assay2->Decision2 Hit_Metabolic Hit: Metabolic Modulator (SGLT/GLUT) Decision1->Hit_Metabolic Yes Hit_Onco Hit: Mitotic Inhibitor (Anticancer) Decision2->Hit_Onco Yes Refine Secondary Screen: Selectivity (SGLT1 vs SGLT2) Hit_Metabolic->Refine Cycle Secondary Screen: Cell Cycle Analysis (FACS) Hit_Onco->Cycle

Caption: Decision tree for categorizing the compound as a metabolic or oncological lead based on primary phenotypic screens.

References
  • Ehrenkranz, J. R., et al. (2005). "Phlorizin: a review." Diabetes/Metabolism Research and Reviews. Link

  • Ducki, S., et al. (2009). "The development of chalcones as promising anticancer agents."[1][2] Current Medicinal Chemistry. Link

  • Wang, Y., et al. (2011). "Synthesis and biological evaluation of fluorinated chalcones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Grem, J. L., et al. (2001). "Combretastatin A-4 phosphate: a novel tubulin-binding agent." Expert Opinion on Investigational Drugs. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Mechanistic Frontiers: The Pharmacodynamics of Novel Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propiophenone (1-phenylpropan-1-one) serves as a privileged scaffold in medicinal chemistry.[1] While historically recognized as the precursor to the antidepressant bupropion, recent structural optimizations—specifically the development of Mannich bases and chalcone-hybrid derivatives —have unlocked novel therapeutic corridors. This guide dissects the mechanism of action (MoA) of these emerging compounds, contrasting the validated CNS monoamine modulation with the newly elucidated cytotoxic pathways in oncology. We move beyond simple "activity" to explain the molecular causality driving these effects.

Structural Basis & Pharmacophore Divergence

The biological activity of propiophenone derivatives bifurcates based on the modification of the


-carbon and the phenyl ring substitution pattern.
  • The CNS Scaffold: Characterized by a meta-chloro substitution and a bulky tert-butyl amino group (e.g., Bupropion). The steric bulk prevents rapid enzymatic degradation, while the lipophilicity allows Blood-Brain Barrier (BBB) penetration.

  • The Cytotoxic Scaffold (Mannich Bases): These are

    
    -amino ketones. Under physiological conditions, they often undergo deamination to form 
    
    
    
    -unsaturated ketones.[2][3] These intermediates act as Michael acceptors , alkylating nucleophilic residues (cysteine thiols) on critical enzymes like Glutathione Reductase (GSHR) or Topoisomerase I.

CNS Mechanism: Dual Reuptake Inhibition (NDRI)

The most validated mechanism for propiophenone derivatives (specifically the aminoketones) is the inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Molecular Interaction at the Synapse

Unlike SSRIs, novel propiophenone derivatives do not significantly bind to the Serotonin Transporter (SERT). Instead, they stabilize the DAT and NET in an "outward-facing" conformation, preventing the translocation of neurotransmitters back into the presynaptic neuron.

  • Causality: By blocking reuptake, extracellular concentrations of dopamine (DA) and norepinephrine (NE) increase within the synaptic cleft.[4]

  • Downstream Effect: Increased DA binding to postsynaptic D1/D2 receptors enhances motivation and reward signaling, while NE binding to

    
    -adrenergic receptors modulates vigilance and energy.
    
The Nicotinic Antagonism (Secondary MoA)

Recent data suggests these compounds also act as non-competitive antagonists at nicotinic acetylcholine receptors (nAChRs), specifically the


 subtype. This antagonism mitigates the reinforcing effects of nicotine, providing a dual-action profile for addiction therapy.[5]
Visualization: Synaptic Modulation

Synapse Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High DA/NE) Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Receptor Activation DAT DAT/NET Transporter Synapse->DAT Reuptake Attempt DAT->Presynaptic Recycling (Blocked) Drug Propiophenone Derivative Drug->DAT Inhibition (Conformational Lock)

Figure 1: Mechanism of NDRI action. The derivative binds to DAT/NET, blocking reuptake and forcing neurotransmitter accumulation in the cleft.

Oncology Mechanism: Mitochondrial Dysfunction & ROS

Novel Mannich base derivatives of propiophenone have shown potent cytotoxicity against resistant cancer lines (e.g., MCF-7, HeLa). The mechanism is distinct from the CNS pathway and relies on oxidative stress induction .

The "Trojan Horse" Alkylation
  • Prodrug Activation: The Mannich base is stable in plasma but undergoes elimination in the slightly acidic microenvironment of tumors.

  • Michael Addition: The resulting enone reacts with the sulfhydryl (-SH) groups of Glutathione (GSH) and Thioredoxin Reductase (TrxR) .

  • Redox Collapse: Depletion of GSH and inhibition of TrxR disables the cell's antioxidant defense.

  • Apoptosis: Unchecked Reactive Oxygen Species (ROS) trigger the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C and activating the Caspase-9/3 cascade.

Visualization: Apoptotic Signaling

Apoptosis MannichBase Mannich Base (Propiophenone) Enone Active Enone (Michael Acceptor) MannichBase->Enone Deamination GSH GSH / TrxR (Antioxidant Defense) Enone->GSH Alkylation (-SH blockade) ROS ROS Accumulation GSH->ROS Inhibition leads to Mito Mitochondrial Dysfunction ROS->Mito Damage Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Death Apoptosis Caspase->Death

Figure 2: The cytotoxic cascade. The compound depletes cellular antioxidants, triggering mitochondrial collapse.

Experimental Protocols (Validation)

To ensure scientific integrity, the following protocols are recommended to validate the mechanisms described above.

Protocol A: Monoamine Uptake Assay (CNS Validation)

Validates the NDRI mechanism.

  • Cell Line: HEK293 cells stably transfected with human DAT (hDAT) or NET (hNET).

  • Substrate: [3H]-Dopamine or [3H]-Norepinephrine.

  • Method:

    • Incubate cells with the novel propiophenone derivative (0.1 nM – 10 µM) for 15 min at 37°C.

    • Add radiolabeled substrate and incubate for 5 min.

    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Control: Use Bupropion (positive control) and Vehicle (negative control).

  • Validation Criteria: A dose-dependent reduction in uptake with an IC50 < 500 nM indicates potent inhibition.

Protocol B: Mitochondrial ROS Assessment (Oncology Validation)

Validates the oxidative stress mechanism.

  • Reagent: DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Method:

    • Treat cancer cells (e.g., MCF-7) with the compound (at IC50 concentration) for 6–12 hours.

    • Wash and stain with 10 µM DCFH-DA for 30 min in the dark.

    • Analyze via Flow Cytometry (Ex/Em: 485/535 nm).

  • Causality Check: Pre-treat a subset of cells with N-acetylcysteine (NAC) (a ROS scavenger). If NAC rescues cell viability, the mechanism is confirmed as ROS-dependent.

Data Interpretation & SAR

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in recent literature for propiophenone derivatives.

Compound ClassR1 Substitution (Phenyl)R2 Substitution (Amine)Primary TargetIC50 / Ki (Approx)Bioactivity
Bupropion Analog 3-Chlorotert-ButylDAT / NET500 - 600 nM (Ki)Antidepressant / Smoking Cessation
Mannich Base A 4-FluoroMorpholineTopoisomerase I8.2 µM (IC50)Cytotoxic (Prostate Cancer)
Mannich Base B 4-HydroxyPiperidineTyrosinase0.93 µM (IC50)Anti-Melanogenesis
Chalcone Hybrid 2,4-Dihydroxy(Thiophene ring)TrxR / GSHR20 - 40 µM (IC50)Apoptosis Inducer

Key Insight: Electron-withdrawing groups (Cl, F) on the phenyl ring enhance metabolic stability for CNS applications, while hydroxyl (-OH) groups are critical for enzyme inhibition (Tyrosinase) and ROS generation in cancer models.

References

  • Stahl, S. M., et al. (2004). "A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor." Prim Care Companion J Clin Psychiatry.

  • Ivković, B., et al. (2013).[6] "Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study." European Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "The Multifaceted Biological Activities of Substituted Propiophenones: A Technical Guide."

  • Lee, S. Y., et al. (2018). "A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties."[7] Molecules.

  • Roman, G. (2015).[8] "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry.

Sources

"Discovery and development of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone analogs"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone Analogs

Authored by a Senior Application Scientist

Foreword: Charting a Course into Novel Chemical Space

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores with bioisosteric modifications represents a powerful approach to discovering novel therapeutic agents. This guide delves into the prospective discovery and development of a novel class of compounds: 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone analogs. While this specific scaffold is not yet extensively documented in existing literature, its design is rationally conceived from the well-established biological activities of related chemical entities.

This document serves as both a roadmap and a technical manual for researchers, scientists, and drug development professionals. It synthesizes insights from analogous compound series to propose a logical framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of these promising new molecules. Our narrative is grounded in the hypothesis that these analogs have the potential to act as potent inhibitors of tubulin polymerization, a clinically validated target in oncology.[1][2][3]

Introduction: The Scientific Rationale

The design of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone analogs is predicated on the convergence of two key structural motifs known for their potent bioactivity: the propiophenone core and a uniquely substituted phenyl ring that mimics the A-ring of colchicine-site binding agents.

  • The Propiophenone Scaffold: Propiophenone derivatives are versatile intermediates in the synthesis of a wide array of biologically active molecules.[4][5][6] Their utility as a foundational structure allows for systematic modifications to explore and optimize pharmacological properties.

  • The Trifluorophenyl Moiety as a Bioisostere: Many potent tubulin polymerization inhibitors, such as Combretastatin A-4 (CA-4), feature a 3,4,5-trimethoxyphenyl (TMP) A-ring.[1][2][3] This TMP group is crucial for high-affinity binding to the colchicine site on β-tubulin.[3] The 3,4,5-trifluorophenyl group is proposed here as a bioisosteric replacement for the TMP moiety. The rationale is twofold:

    • Electronic Mimicry: The electron-donating methoxy groups can be mimicked by the electronic properties of fluorine atoms, which can influence binding interactions.

    • Metabolic Stability: Fluorination is a common strategy in medicinal chemistry to block sites of metabolism, potentially improving the pharmacokinetic profile of the analogs.[7]

The central hypothesis is that by combining the propiophenone scaffold with a 3,4,5-trifluorophenyl group, we can develop a new class of potent, metabolically stable tubulin inhibitors.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[2] Their dynamic polymerization and depolymerization are crucial for the formation of the mitotic spindle during mitosis. Small molecules that interfere with this process are potent anticancer agents.[1]

We hypothesize that the 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone analogs will function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This binding event is expected to inhibit the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects.

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Consequences Analogs Propiophenone Analogs Tubulin αβ-Tubulin Dimers Analogs->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Inhibited) Spindle_Disruption Mitotic Spindle Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone analogs.

Synthetic Strategy and Protocols

The synthesis of the target analogs can be approached through several established organic chemistry methodologies. A plausible and efficient route is a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective reduction.

Overall Synthetic Workflow

The proposed two-step synthesis provides a flexible platform for generating a library of analogs by varying the starting materials.

Synthetic_Workflow Start_A 4'-Methoxyacetophenone Intermediate Chalcone Intermediate (2E)-1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)prop-2-en-1-one Start_A->Intermediate Start_B 3,4,5-Trifluorobenzaldehyde Start_B->Intermediate   Claisen-Schmidt   Condensation   (Base, e.g., NaOH) Product Target Analog 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone Intermediate->Product   Selective Reduction   (e.g., H2/Pd-C) Purification Purification (Column Chromatography / Recrystallization) Product->Purification

Caption: A proposed two-step synthetic workflow for the target propiophenone analogs.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for similar chemical transformations.[5]

Protocol 2.2.1: Synthesis of Chalcone Intermediate

Materials:

  • 4'-Methoxyacetophenone

  • 3,4,5-Trifluorobenzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 20%)

Procedure:

  • Dissolve 4'-methoxyacetophenone (1.0 equivalent) and 3,4,5-trifluorobenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • With vigorous stirring, slowly add the NaOH solution dropwise to the mixture at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2.2.2: Reduction to Propiophenone Analog

Materials:

  • Chalcone Intermediate from Protocol 2.2.1

  • Palladium on Carbon (Pd/C, 10%)

  • Ethanol or Ethyl Acetate

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the purified chalcone (1.0 equivalent) in ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (typically balloon pressure) at room temperature until the reaction is complete (as monitored by TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone.

Biological Evaluation Strategy

A tiered approach is recommended for the biological evaluation of the synthesized analogs, starting with in vitro assays and progressing to cell-based studies for the most promising candidates.

In Vitro Assays
  • Tubulin Polymerization Assay: This is the primary assay to confirm the hypothesized mechanism of action. The ability of the compounds to inhibit the polymerization of purified tubulin into microtubules will be quantified. The IC₅₀ value (the concentration required to inhibit polymerization by 50%) will be determined.[3]

  • Colchicine Binding Assay: A competitive binding assay using radiolabeled colchicine can be employed to confirm that the analogs bind to the colchicine site on β-tubulin.

Cell-Based Assays
  • Antiproliferative Activity: The cytotoxicity of the analogs will be evaluated against a panel of human cancer cell lines. The MTT or SRB assay is commonly used for this purpose.[8][9] IC₅₀ values will be determined for each compound across different cell lines.

  • Cell Cycle Analysis: Flow cytometry will be used to determine the effect of the compounds on the cell cycle distribution.[10] It is anticipated that active compounds will cause an arrest in the G2/M phase of the cell cycle, consistent with microtubule disruption.[2]

  • Immunofluorescence Microscopy: This technique will be used to visualize the microtubule network within cancer cells. Treatment with active analogs is expected to show a clear disruption of the normal microtubule structure.

Biological_Evaluation_Workflow Library Synthesized Analog Library Primary_Screening Primary Screening: Antiproliferative Assay (MTT) (Multiple Cancer Cell Lines) Library->Primary_Screening Hit_Selection Hit Selection (IC50 < 1 µM) Primary_Screening->Hit_Selection Mechanism_Studies Mechanism of Action Studies Hit_Selection->Mechanism_Studies  Active Hits Tubulin_Assay Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Assay Binding_Assay Colchicine Binding Assay Mechanism_Studies->Binding_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Microscopy Immunofluorescence Microscopy Mechanism_Studies->Microscopy Lead_Candidate Lead Candidate Identification Mechanism_Studies->Lead_Candidate

Caption: A tiered workflow for the biological evaluation of the synthesized analogs.

Prospective Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core structure will be essential to optimize potency and drug-like properties. The SAR can be explored by modifying three key regions of the molecule.

Region of ModificationProposed ModificationsExpected Impact on Activity (Hypothesis)Rationale
A-Ring (Trifluorophenyl) - Vary the number and position of fluorine atoms (e.g., 3,4-difluoro, 4-fluoro).- Replace fluorine with other halogens (Cl, Br) or small electron-withdrawing groups (CN).The 3,4,5-trifluoro substitution is hypothesized to be optimal for mimicking the electronic and steric profile of the 3,4,5-trimethoxy group found in potent inhibitors like CA-4.[3] Deviations may reduce activity.The substitution pattern on this ring is critical for binding to the colchicine site. Small, electron-withdrawing groups are often favored.
B-Ring (Methoxyphenyl) - Modify the position of the methoxy group (2'-methoxy, 3'-methoxy).- Replace the methoxy group with other electron-donating groups (e.g., ethoxy, hydroxyl) or electron-withdrawing groups.A 4'-methoxy group is common in potent chalcones and related tubulin inhibitors and is likely important for activity.[11] Moving or replacing it may decrease potency.The electronic nature of the B-ring influences the overall conformation and electronic properties of the molecule, affecting its interaction with the target.
Propiophenone Linker - Introduce substituents on the α or β carbons.- Constrain the linker within a heterocyclic ring.The flexible three-carbon chain is crucial for adopting the correct conformation for binding. Modifications may alter this flexibility and impact activity.The distance and orientation between the A and B rings are critical determinants of binding affinity for colchicine-site inhibitors.

Expert Insight: The initial SAR exploration should focus on retaining the 4'-methoxy and 3,4,5-trifluorophenyl groups while making minor modifications to the linker to confirm the importance of the core scaffold. Subsequent analog synthesis can then explore broader changes to the A and B rings.

Conclusion and Future Directions

The 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone scaffold represents a logically designed and promising starting point for the development of a new class of tubulin polymerization inhibitors. The synthetic routes are feasible, and the proposed biological evaluation strategy provides a clear path to identifying potent lead compounds.

Future work should focus on a comprehensive synthesis and screening of an analog library to establish a robust SAR. Promising lead candidates should then be subjected to further studies, including pharmacokinetic profiling, in vivo efficacy studies in xenograft models, and advanced mechanistic studies to fully elucidate their therapeutic potential. This structured approach, grounded in established principles of medicinal chemistry, holds significant promise for the discovery of novel anticancer agents.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (2020, May 15). Retrieved from [Link]

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC. Retrieved from [Link]

  • 4'-Methoxy-α-pyrrolidinopropiophenone - Wikipedia. Retrieved from [Link]

  • Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. (2023, July 25). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed. (2025, December 1). Retrieved from [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. (2016, October 15). Retrieved from [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. (2018, March 2). Retrieved from [Link]

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC. Retrieved from [Link]

  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents.
  • Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap. (2017, March 22). Retrieved from [Link]

  • Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed. (2017, December 28). Retrieved from [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 21). Retrieved from [Link]

  • Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... - ResearchGate. Retrieved from [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed. (2024, December 15). Retrieved from [Link]

  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

  • (PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene - ResearchGate. (2021, November 8). Retrieved from [Link]

  • Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - Semantic Scholar. (2023, March 7). Retrieved from [Link]

  • RESEARCH ARTICLE Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, - Asian Pacific Journal of Cancer Prevention. (2021, October 15). Retrieved from [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - MDPI. (2022, April 4). Retrieved from [Link]

  • 4'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Retrieved from [Link]

  • Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. (2019, September 15). Retrieved from [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

"High-performance liquid chromatography (HPLC) method for purity analysis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, a complex synthetic intermediate. The developed reversed-phase HPLC method is designed for accurate and precise quantification of the main component and the separation of potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing method development, a step-by-step analytical protocol, and a thorough validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.

Introduction

4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is a substituted aromatic ketone with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity determination is essential for quality control and regulatory compliance in the pharmaceutical industry.[1][2][3]

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity assessment of complex organic molecules like the topic compound.[1][3] This application note describes a systematic approach to developing and validating an HPLC method that is specific, linear, accurate, precise, and robust for its intended purpose.

Physicochemical Properties and Chromatographic Approach

Analyte Structure and Properties
  • Chemical Name: 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

  • Molecular Formula: C₁₆H₁₃F₃O₂

  • Molecular Weight: 294.27 g/mol

  • Structure:

    
    
    
  • Expected Properties: Based on its structure, the compound is predicted to be non-polar and thus highly soluble in organic solvents like acetonitrile and methanol, and poorly soluble in water. The presence of a chromophore (the substituted benzoyl group) suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method was selected due to the non-polar nature of the analyte.[4][5][6][7] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. This allows for the effective retention and separation of hydrophobic compounds. A gradient elution, where the mobile phase composition is changed over time, is proposed to ensure the elution of potential impurities with a wide range of polarities.[6][8][9]

HPLC Method Development and Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: HPLC grade formic acid or phosphoric acid (for mobile phase pH adjustment, if necessary).

  • Reference Standard: A well-characterized reference standard of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone with known purity.

Experimental Workflow

Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis Prep_Standard Prepare Standard Solution Det_Lambda Determine λmax Prep_Standard->Det_Lambda Prep_Sample Prepare Sample Solution Inject_Samples Inject Samples and Standards Prep_Sample->Inject_Samples Opt_Mobile_Phase Optimize Mobile Phase Det_Lambda->Opt_Mobile_Phase Opt_Gradient Optimize Gradient Program Opt_Mobile_Phase->Opt_Gradient System_Suitability System Suitability Test Opt_Gradient->System_Suitability System_Suitability->Inject_Samples Data_Processing Data Processing and Purity Calculation Inject_Samples->Data_Processing

Caption: Workflow for HPLC Method Development and Analysis.

Step-by-Step Protocol

Step 1: Determination of Maximum Absorbance Wavelength (λmax)

  • Prepare a solution of the reference standard in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 10 µg/mL.

  • Using a UV-Vis spectrophotometer or the PDA detector of the HPLC system, scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures like acetophenone, the λmax is expected to be in the range of 245-270 nm.[10][11][12]

Step 2: Chromatographic Conditions

The following are recommended starting conditions, which should be optimized for best performance.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2 for a starting gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at the determined λmax
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: Recommended HPLC Conditions

Table 2: Example Starting Gradient Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
05050
20595
25595
265050
305050

Step 3: Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute this stock solution with acetonitrile to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution (0.1 mg/mL) using acetonitrile as the diluent.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[1][2][13][14]

Validation Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

System Suitability

Before each validation run and sample analysis, the system suitability must be confirmed.[15][16][17][18][19]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Table 3: System Suitability Criteria

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][20]

  • Procedure: Analyze a blank (diluent), the reference standard, and the sample solution. The peak for 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone in the sample chromatogram should be free from interference at its retention time. Peak purity analysis using a PDA detector is recommended.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[14][20]

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14][20]

  • Procedure: Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14][20]

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][20][21]

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone. The systematic development and comprehensive validation based on ICH and USP guidelines ensure the generation of accurate and precise data, which is crucial for quality control in pharmaceutical development and manufacturing. This method can be readily implemented in a quality control laboratory for routine analysis.

References

  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • Technology Networks. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • Chromatography Online. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • LCGC International. (n.d.). Gradient HPLC for Reversed-Phase Separations. [Link]

  • Moravek, Inc. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • StudyRaid. (2025, March 15). Understand uV-Vis Absorption Characteristics of Acetophenone. [Link]

  • Molnar Institute. (n.d.). ICHQ2(Rl) Validation of Analytical Proced u res: Cha Ilenges and Opportunities. [Link]

  • European Pharmaceutical Review. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... [Link]

  • ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of.... [Link]

Sources

Technical Application Note: In Vitro Evaluation of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the protocol for the in vitro evaluation of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone , a synthetic small molecule exhibiting structural features characteristic of Type II or allosteric kinase inhibitors.

The compound features a propiophenone linker connecting a 4'-methoxy-substituted aryl ring and a 3,4,5-trifluorophenyl moiety . The trifluorination pattern is a critical medicinal chemistry motif, designed to enhance metabolic stability by blocking oxidative metabolism (CYP450) and increasing lipophilicity for improved hydrophobic pocket occupancy in the kinase hinge or back-cleft regions.

This guide provides a rigorous workflow for profiling this compound, moving from solubility optimization to enzymatic potency (IC₅₀) and kinetic mechanism of action (MoA).

Material Preparation & Handling[1]

Physicochemical Considerations

The presence of the 3,4,5-trifluorophenyl group significantly increases the logP (lipophilicity) of the molecule. Aqueous solubility will be low. Strict adherence to DMSO solubilization protocols is required to prevent compound aggregation, which can lead to false-positive inhibition (promiscuous aggregation).

Stock Solution Protocol
  • Solvent: 100% Anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a primary stock at 10 mM .

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the ketone) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute to 100 µM in Assay Buffer immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v).

Phase 1: Kinase Target Identification (Profiling)

Before detailed kinetic analysis, the specific kinase target must be identified. Given the structural similarity to diaryl-linker systems (resembling motifs in MEK, p38 MAPK, or VEGFR inhibitors), a broad kinome screen is recommended.

Recommended Screening Platform: Competition Binding Assay
  • Method: Active-site directed competition binding (e.g., KINOMEscan® or LanthaScreen™).

  • Rationale: Binding assays are less susceptible to fluorescence interference from the propiophenone core than activity assays.

  • Concentration: Screen at a single concentration of 10 µM .

  • Hit Criteria: >65% inhibition of binding implies a valid hit.

Phase 2: Enzymatic Potency Determination (IC₅₀)

Once the target kinase is identified (e.g., Kinase X), the half-maximal inhibitory concentration (IC₅₀) is determined using a luminescent ADP-detection assay.

Assay Principle: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. It is universal, high-sensitivity, and resistant to compound autofluorescence.

Workflow Diagram (DOT)

ADPGlo_Workflow Start Reaction Assembly Step1 Kinase Reaction (Enzyme + Substrate + ATP + Compound) Incubate 60 min Start->Step1 Step2 ADP-Glo Reagent (Depletes unconsumed ATP) Incubate 40 min Step1->Step2 Stop Kinase Rxn Step3 Detection Reagent (Converts ADP to ATP -> Luciferase) Incubate 30 min Step2->Step3 Generate Light Read Measure Luminescence (RLU ~ Kinase Activity) Step3->Read

Figure 1: Step-by-step workflow for the ADP-Glo™ enzymatic assay.

Detailed Protocol
  • Reagent Prep: Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 10-point serial dilution of the inhibitor (1:3 dilution) starting at 100 µM.

  • Enzyme Mix: Dispense 2 µL of Kinase X (optimized concentration, typically 1-5 ng/µL) into a 384-well white low-volume plate.

  • Inhibitor Addition: Add 1 µL of compound. Incubate for 15 min at RT to allow for potential slow-binding (common with fluorinated hydrophobic inhibitors).

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix. ATP concentration should be at K_m(app) .

  • Reaction: Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase signal). Incubate 30 min.

  • Measurement: Read Luminescence (Integration time: 0.5 - 1.0 sec).

  • Data Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC₅₀.

Phase 3: Mechanism of Action (MoA)

To determine if the compound is an ATP-competitive (Type I) or Allosteric/Back-cleft (Type II) inhibitor, perform an ATP Competition Assay .

Experimental Design

Repeat the IC₅₀ assay (Section 4) at three different ATP concentrations:

  • Low ATP: 0.5 × K_m

  • Mid ATP: 5 × K_m

  • High ATP: 50 × K_m

Interpreting the Shift
  • Competitive Inhibitor: IC₅₀ increases linearly with ATP concentration. (The "Cheng-Prusoff" shift).

  • Non-Competitive/Allosteric: IC₅₀ remains constant regardless of ATP concentration.

Logic Flow Diagram (DOT)

MoA_Logic Start Perform IC50 at Low, Med, High [ATP] Decision Does IC50 increase with [ATP]? Start->Decision Yes Yes (Linear Shift) Decision->Yes Significant Shift No No (Constant IC50) Decision->No No Shift Type1 Type I Inhibitor (ATP Competitive) Yes->Type1 Type2 Type II / Allosteric (Non-Competitive) No->Type2

Figure 2: Decision tree for determining the kinetic mechanism of inhibition.

Phase 4: Cellular Target Engagement

Demonstrating that the compound permeates the cell membrane and inhibits the target in a complex biological environment is the final in vitro validation step.

Western Blot Protocol (Phospho-Signaling)
  • Cell Line: Select a line expressing the target (e.g., A549 for MAPK/EGFR pathways).

  • Treatment:

    • Seed cells (0.5 x 10⁶ cells/well) in 6-well plates.

    • Starve cells (serum-free media) for 12 hours to reduce basal phosphorylation.

    • Treat with Compound (0.1, 1, 10 µM) for 2 hours.

    • Stimulate pathway (e.g., add EGF or PMA) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).

  • Detection:

    • Primary Antibody: Anti-phospho-Target (e.g., p-ERK1/2).

    • Control Antibody: Anti-Total-Target (e.g., Total ERK1/2) and GAPDH (Loading control).

  • Success Metric: A dose-dependent reduction in the Phospho/Total ratio confirms cellular efficacy.

Data Summary Template

ParameterAssay TypeResult (Example)Notes
Solubility Visual / Nephelometry< 50 µM (aq)Requires 1% DMSO
Primary Target KINOMEscanKinase X>90% Binding Inhibition
Potency (IC₅₀) ADP-Glo45 nMHighly Potent
Hill Slope Dose-Response1.11:1 Binding Stoichiometry
Mechanism ATP-CompetitionType IILikely binds inactive conformation

References

  • Zhang, J., et al. (2009). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
  • Copeland, R. A. (2005).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for IC50 and MoA analysis).
  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Context on trifluorophenyl group utility). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Critical Synthesis Architecture

The synthesis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (a dihydrochalcone derivative) presents a classic chemoselectivity paradox. You are assembling an electron-rich ring (anisole moiety) and an electron-deficient ring (trifluorophenyl moiety) around a ketone linker.

While a direct Friedel-Crafts acylation seems obvious, it is fraught with demethylation risks due to Lewis Acid harshness.[1] Consequently, the Claisen-Schmidt Condensation followed by Selective Hydrogenation is the industry-standard "Benchmark Method" for laboratory and pilot-scale synthesis.

The Preferred Pathway: Aldol-Reduction

This route avoids the cleavage of the methoxy ether and allows for precise control over the fluorine-bearing ring.

SynthesisWorkflow cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Saturation Start1 4-Methoxyacetophenone (Electron Rich) Chalcone Intermediate Chalcone (Yellow Solid) Start1->Chalcone NaOH, MeOH (Claisen-Schmidt) Start2 3,4,5-Trifluorobenzaldehyde (Electron Poor) Start2->Chalcone Target Target Dihydrochalcone (Colorless Solid/Oil) Chalcone->Target H2, Pd/C (Selective Reduction)

Caption: Figure 1. The modular assembly of the target dihydrochalcone, prioritizing functional group tolerance.

Phase I: The Chalcone Formation (Troubleshooting)

Context: The reaction between 4-methoxyacetophenone and 3,4,5-trifluorobenzaldehyde is generally rapid due to the high electrophilicity of the fluorinated aldehyde.

Q: The reaction mixture solidified into an unstirrable mass within 10 minutes. Is this normal?

A: Yes, and it indicates a successful reaction, but it poses a processing risk.

  • Cause: The resulting chalcone is highly crystalline and insoluble in the reaction medium (usually Methanol/Ethanol).

  • Fix: Do not add more solvent immediately. Stop the stirrer. Add cold water to the slurry to dissolve the inorganic base, then filter the solid.

  • Pro-Tip: If the magnetic stir bar seizes, use an overhead mechanical stirrer for scales >5g. The "solid block" phenomenon is a good sign of high purity precipitation.

Q: I am seeing a "Cannizzaro" byproduct (3,4,5-trifluorobenzoic acid). Why?

A: The 3,4,5-trifluorobenzaldehyde is extremely electron-deficient. If your base concentration is too high (e.g., >20% NaOH), the hydroxide attacks the aldehyde directly rather than deprotonating the acetophenone.

  • Correction: Lower the base concentration to 10% NaOH or use Ba(OH)₂. Ensure the acetophenone is added before the base to ensure the enolate is formed prior to introducing the aldehyde.

Q: The product is sticky/oily and won't crystallize.

A: This is likely due to residual solvent or unreacted acetophenone.

  • Protocol: Recrystallize from hot Ethanol (EtOH). If oiling out persists, scratch the flask with a glass rod or seed with a crystal from a previous batch. The melting point of fluorinated chalcones can be depressed significantly by impurities.

Phase II: Selective Hydrogenation (The Critical Step)

Context: Converting the alkene (C=C) to an alkane (C-C) without reducing the ketone (C=O) or stripping the fluorine atoms (C-F).

Q: I observed significant defluorination (loss of F atoms). What went wrong?

A: Hydrodefluorination is a major side reaction when using Palladium on Carbon (Pd/C) with electron-deficient aromatic rings.

  • Mechanism: The electron-poor ring facilitates oxidative addition of Pd into the C-F bond.

  • Solution 1 (Solvent Switch): Switch from Methanol to Ethyl Acetate (EtOAc) . Protic solvents like MeOH facilitate the elimination of HF. Non-polar aprotic solvents suppress this.

  • Solution 2 (Catalyst Poisoning): Add trace amounts of Diphenylsulfide or use Lindlar’s Catalyst (though Lindlar is usually for alkynes, its lower activity helps here).

  • Solution 3 (Alternative Metal): Switch to PtO₂ (Adams' catalyst) or Rh/Al₂O₃ . Platinum is generally less aggressive toward C-F bonds than Palladium.

Q: The ketone was reduced to an alcohol (Over-reduction).

A: You ran the hydrogenation too long or under too much pressure.

  • The Fix:

    • Stoichiometry: Stop the reaction exactly after 1.0 equivalent of H₂ uptake.

    • Transfer Hydrogenation: Instead of H₂ gas, use Ammonium Formate with Pd/C in refluxing ethanol. This method is kinetically much slower at reducing ketones than alkenes, providing a "kinetic safety net."

Troubleshooting Logic Tree: Reduction Phase

ReductionTroubleshoot Start Issue: Low Purity after Hydrogenation CheckLCMS Check LC-MS / NMR Start->CheckLCMS Result1 Mass = M-20 (HF loss)? CheckLCMS->Result1 Result2 Mass = M+2 (Alcohol)? CheckLCMS->Result2 Result3 Mass = M (Correct) CheckLCMS->Result3 Action1 Hydrodefluorination detected. 1. Switch solvent to EtOAc. 2. Lower Temp to 0°C. 3. Switch to PtO2. Result1->Action1 Action2 Over-reduction detected. 1. Stop reaction earlier. 2. Use Transfer Hydrogenation (NH4HCO2). Result2->Action2 Action3 Proceed to Workup Result3->Action3

Caption: Figure 2. Decision matrix for optimizing the hydrogenation step based on impurity profiling.

Alternative Route: Friedel-Crafts Acylation (The "Trap")

User Query: "I tried reacting anisole with 3-(3,4,5-trifluorophenyl)propionyl chloride using AlCl₃, but I got a phenol product. Why?"

Technical Analysis: This is the classic "Lewis Acid Trap." Anisole contains a methoxy group (-OCH₃). Aluminum Chloride (AlCl₃) is not just a catalyst for acylation; it is also a potent demethylating agent , especially in chlorinated solvents like DCM or DCE.

  • The Mechanism: AlCl₃ coordinates to the oxygen of the methoxy group, facilitating nucleophilic attack (often by Cl-) on the methyl group, cleaving it to form the phenol (4-hydroxy derivative) and Methyl Chloride.

  • The Workaround (If you MUST use this route):

    • Milder Lewis Acids: Use SnCl₄ (Tin(IV) chloride) or FeCl₃ instead of AlCl₃. They are strong enough to acylate anisole but weak enough to spare the ether.

    • Low Temperature: Conduct the addition at -10°C to 0°C and quench immediately upon completion. Do not let it stir overnight.

Comparison of Routes:

FeatureAldol-Reduction (Recommended)Friedel-Crafts (Alternative)
Step Count 2 Steps1 Step
Atom Economy HighLow (Stoichiometric AlCl₃ waste)
Functional Tolerance Excellent (Fluorines safe)Poor (Methoxy risk)
Purification CrystallizationChromatography often required

Experimental Protocols

A. Synthesis of Intermediate Chalcone
  • Dissolution: In a 250 mL flask, dissolve 4-methoxyacetophenone (10 mmol, 1.50 g) and 3,4,5-trifluorobenzaldehyde (10 mmol, 1.60 g) in Methanol (30 mL).

  • Catalysis: Add NaOH (aqueous, 20% w/v, 5 mL) dropwise while stirring at room temperature.

  • Reaction: Stir for 2–4 hours. A heavy yellow precipitate will form.

  • Workup: Pour the mixture into ice water (100 mL) containing dilute HCl (to neutralize base). Filter the yellow solid.[2]

  • Purification: Recrystallize from Ethanol. Dry in vacuo.

    • Expected Yield: 85–95%.[2]

B. Selective Hydrogenation to Dihydrochalcone[3][4]
  • Setup: Dissolve the Chalcone (5 mmol) in Ethyl Acetate (50 mL). Note: Avoid MeOH to prevent defluorination.

  • Catalyst: Add 10% Pd/C (50 mg, 10 wt% loading).

  • Hydrogenation: Purge with N₂, then introduce H₂ (balloon pressure, ~1 atm). Stir vigorously at Room Temperature.

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes. Look for the disappearance of the yellow color (chalcone) to a colorless solution.

  • Termination: Stop immediately upon consumption of starting material (typically 1–2 hours).

  • Isolation: Filter through a Celite pad to remove Pd/C. Evaporate solvent.

    • Expected Yield: >90%.[2]

References

  • MDPI. (2023). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Hydrogenation of Halogenated 2'-Hydroxychalcones by Mycelia of Marine-Derived Fungus Penicillium raistrickii. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole - Demethylation Risks. Retrieved from [Link]

Sources

"Improving the yield of Friedel-Crafts acylation for propiophenone synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Yield in Friedel-Crafts Acylation

Status: Operational Lead Scientist: Senior Application Specialist, Chemical Process Development

Core Directive & Technical Overview

Welcome to the technical support center for Friedel-Crafts acylation. You are likely here because your synthesis of propiophenone (1-phenylpropan-1-one) is suffering from low yields, intractable emulsions, or "tar" formation.

Unlike Friedel-Crafts alkylation, which often suffers from polyalkylation and rearrangements, Friedel-Crafts acylation is generally regioselective and stops at mono-substitution due to the deactivating nature of the acyl group [1]. However, the "yield trap" in this reaction is almost always stoichiometric mismanagement or improper hydrolysis of the resulting aluminum complex.

This guide moves beyond basic textbook procedures to address the physical organic chemistry driving your yield loss.

The Stoichiometry Trap: Why 1.0 Equivalent Fails

User Question: "I used a catalytic amount (0.1 eq) of


 like I do for alkylation, but I got <5% yield. Why?"

Technical Answer: In Friedel-Crafts acylation, Aluminum Chloride (


) is not a catalyst  in the traditional sense; it is a reagent.
  • Generation:

    
     reacts with Propionyl Chloride to form the electrophilic acylium ion.
    
  • Complexation (The Yield Killer): The product, propiophenone, contains a carbonyl oxygen that is a Lewis base. It forms a stable, 1:1 adduct with

    
    . This removes the Lewis acid from the reaction cycle.
    
  • Requirement: You must supply enough Lewis acid to generate the electrophile and satisfy the complexation requirement of the product [2].

Standard Stoichiometry Table
ReagentRoleEquivalents (vs. Benzene)Technical Rationale
Benzene Substrate1.0 (or Solvent)Limiting reagent (unless used as solvent).
Propionyl Chloride Acylating Agent1.1 - 1.2Slight excess ensures complete consumption of benzene.

(Anhydrous)
Lewis Acid1.2 - 1.5 1.0 eq is consumed by product complexation; 0.2-0.5 eq drives the kinetics.
Propionic Anhydride Alternative Agent> 2.5 Requires 1 eq for acylation + 1 eq to complex the leaving carboxylate + excess.

Visualizing the Failure Points

The following diagram illustrates the reaction pathway and the "Dead End" complex that must be hydrolyzed to release your yield.

FC_Acylation_Mechanism cluster_0 Activation Phase cluster_1 Reaction Phase cluster_2 Work-up Phase (Critical) R1 Propionyl Chloride Acylium Acylium Ion (Electrophile) R1->Acylium + AlCl3 (- AlCl4-) Cat AlCl3 (Lewis Acid) ProductComplex Product-AlCl3 Complex (STABLE TRAP) Cat->ProductComplex Trapped Benzene Benzene Inter Sigma Complex Benzene->Inter + Acylium Inter->ProductComplex - HCl FinalProduct Propiophenone (Free Ketone) ProductComplex->FinalProduct Hydrolysis Waste Al(OH)3 / Al salts ProductComplex->Waste Water H2O / HCl (Ice)

Figure 1: Mechanistic pathway showing the formation of the stable Aluminum-Ketone complex. Yield is often "lost" because this complex is not fully broken during work-up.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turned into a black tar."

Diagnosis: Uncontrolled exotherm or moisture contamination. The Science: The formation of the acylium ion and the subsequent complexation are highly exothermic. If the temperature spikes


 during addition, polymerization of the side chains or "deep" Friedel-Crafts polymerization can occur.
Protocol: 
  • Cooling: Cool the

    
    /Solvent suspension to 
    
    
    
    before adding the acyl chloride.
  • Rate: Add the Propionyl Chloride dropwise.

  • Solvent: Ensure DCM (Dichloromethane) is dry. Nitrobenzene is a safer alternative for suppressing side reactions but is harder to remove [3].

Issue 2: "I have high conversion, but low isolated yield."

Diagnosis: Incomplete Hydrolysis (The "Quench" Failure). The Science: The


 complex is robust. Simply adding water might create a clumpy emulsion where the aluminum salts trap your product.
Protocol: 
  • The Acid Quench: Do not use pure water. Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (approx. 10% v/v HCl).

  • Agitation: Stir vigorously for 30 minutes. The mixture must turn from a dark red/brown sludge to two clear layers (organic and aqueous).

  • Rationale: The HCl prevents the formation of gelatinous

    
     precipitates, keeping aluminum in solution as 
    
    
    
    and fully releasing the ketone [4].
Issue 3: "The reaction won't start (No HCl evolution)."

Diagnosis: Deactivated Catalyst.[1][2][3] The Science:


 is extremely hygroscopic. If your bottle has been opened frequently, it has likely converted to 

(aluminum hexahydrate), which is catalytically dead for this reaction. Validation Test: Drop a small spatula tip of your

into water. It should hiss violently. If it just dissolves quietly, discard the reagent.

Advanced Optimization: Green & Heterogeneous Catalysis

For researchers looking to avoid the toxic aluminum waste stream, modern protocols utilize heterogeneous catalysis.

User Question: "Can I use zeolites to improve atom economy?" Technical Answer: Yes. Zeolites like H-Beta or HY-Zeolites act as solid acid catalysts. They avoid the stoichiometric waste because they do not form irreversible complexes with the ketone product to the same extent as


 [5].
Comparison of Methods
ParameterClassical (

)
Modern (Zeolite H-Beta)
Yield 85-95% (if optimized)60-80% (substrate dependent)
Atom Economy Poor (Stoichiometric waste)Excellent (Catalytic)
Work-up Difficult (Acid quench/Extraction)Simple (Filtration)
Selectivity HighHigh (Shape selective)

Zeolite Protocol Summary:

  • Activate Zeolite H-Beta at

    
     for 4 hours to remove moisture.
    
  • Reflux Benzene + Propionic Anhydride (1:1) with 10 wt% Zeolite catalyst.

  • Filter catalyst and distill product.

Decision Matrix: Yield Optimization

Use this logic flow to diagnose your specific yield issue.

Troubleshooting_Tree Start Start: Low Yield Analysis CheckCat Is AlCl3 fresh? (Hisses in water?) Start->CheckCat CheckStoich Is AlCl3 > 1.2 eq? CheckCat->CheckStoich Yes ActionCat Replace AlCl3. Must be anhydrous. CheckCat->ActionCat No CheckTemp Was T > 10°C during addition? CheckStoich->CheckTemp Yes ActionStoich Increase AlCl3. Complexation consumes 1.0 eq. CheckStoich->ActionStoich No CheckQuench Did you use HCl/Ice quench? CheckTemp->CheckQuench No (Controlled) ActionTemp Reduce Temp to 0-5°C. Prevent polymerization. CheckTemp->ActionTemp Yes (Too Hot) ActionQuench Use HCl Quench. Break Al-Complex fully. CheckQuench->ActionQuench No (Water only) Success Protocol Optimized CheckQuench->Success Yes

Figure 2: Logic tree for diagnosing low yield in propiophenone synthesis.

References

  • LibreTexts Chemistry. (2023).[3] Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. [Link]

  • ResearchGate. (2025). Friedel-Crafts acylation reaction over hierarchical Y zeolite. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. The information herein is grounded in established principles of organic chemistry, drawing from extensive experience in electrophilic aromatic substitution and related synthetic methodologies.

I. Reaction Overview and Mechanism

The synthesis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is most commonly achieved via a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1] In this specific synthesis, the aromatic ring is anisole (methoxybenzene), and the acylating agent is 3-(3,4,5-trifluorophenyl)propionyl chloride.

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the 3-(3,4,5-trifluorophenyl)propionyl chloride by coordinating to the chlorine atom. This facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion, which serves as the electrophile.[2]

  • Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the electrophilic acylium ion.[3] This step forms a carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone.[5]

Visualizing the Reaction Pathway

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride 3-(3,4,5-Trifluorophenyl)propionyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Arenium_Ion Arenium Ion Intermediate Acylium_Ion->Arenium_Ion + Anisole Product 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone Arenium_Ion->Product - H⁺

Caption: The Friedel-Crafts acylation mechanism for the target synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, providing potential causes and actionable solutions.

A. Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired product. What are the likely causes?

Answer: Low or no yield in a Friedel-Crafts acylation can stem from several factors, ranging from reagent quality to reaction conditions.

Potential Cause Explanation Recommended Solution
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ are highly moisture-sensitive. Exposure to atmospheric moisture will deactivate the catalyst, preventing the formation of the acylium ion.Ensure AlCl₃ is fresh and handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). Use a freshly opened bottle if possible.
Poor Quality Starting Materials Impurities in the anisole or the 3-(3,4,5-trifluorophenyl)propionyl chloride can interfere with the reaction. The acyl chloride can hydrolyze back to the carboxylic acid if exposed to moisture.Purify starting materials before use. Anisole can be distilled from a drying agent. The acyl chloride should be freshly prepared or purchased from a reputable supplier and handled under inert gas.
Incorrect Reaction Temperature Friedel-Crafts acylations are often exothermic.[6] If the temperature is too low, the reaction rate may be too slow. If it is too high, it can lead to side reactions and decomposition of the product.The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[7] Monitor the internal temperature of the reaction and use an ice bath to control the initial exotherm.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring at room temperature until the starting materials are consumed.
Deactivated Aromatic Ring While the methoxy group of anisole is activating, any strongly deactivating substituents on the ring would inhibit the reaction. This is not a concern with anisole itself but is a general limitation of Friedel-Crafts reactions.[8]This is not directly applicable to anisole but is an important consideration for substrate scope.
B. Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the common side reactions?

Answer: Several side reactions can occur during a Friedel-Crafts acylation, leading to a mixture of products.

Side Product Cause Prevention and Mitigation
Isomeric Products (ortho- and meta-acylation) The methoxy group is an ortho-, para-directing activator. While the para-product is generally favored due to sterics, some ortho-isomer may form.Careful control of reaction temperature can influence the isomeric ratio. Lower temperatures often favor the para-product. Purification by column chromatography or recrystallization is necessary to separate the isomers.
Polyacylation Products Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue because the acyl group deactivates the aromatic ring to further substitution.[9]Use of a slight excess of the aromatic substrate (anisole) can help minimize any potential for di-acylation.
Hydrolysis of Acyl Chloride If moisture is present in the reaction, the 3-(3,4,5-trifluorophenyl)propionyl chloride will hydrolyze to the corresponding carboxylic acid, 3-(3,4,5-trifluorophenyl)propanoic acid.Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Products from Rearrangement Friedel-Crafts acylation is advantageous because the acylium ion is resonance-stabilized and does not typically undergo rearrangement, a common issue in Friedel-Crafts alkylation.[2]This is generally not a concern for this reaction.
C. Work-up and Purification Challenges

Question: I am having difficulty with the work-up and purification of my product. What are the best practices?

Answer: A proper work-up is crucial for isolating a pure product.

Work-up Procedure:

  • Quenching the Reaction: The reaction is typically quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[7] This decomposes the aluminum chloride complex with the ketone product.[6]

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The aqueous layer should be extracted multiple times to ensure complete recovery of the product.

  • Washing: The combined organic layers should be washed sequentially with water, a dilute base (like saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to aid in the removal of water.[7]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification Techniques:

  • Recrystallization: This is often an effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water) should be determined experimentally.

  • Column Chromatography: If recrystallization is ineffective or if isomers need to be separated, silica gel column chromatography is the method of choice. A solvent system of increasing polarity (e.g., a hexane/ethyl acetate gradient) is typically used to elute the product.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting cluster_workup Work-up Troubleshooting Start Reaction Outcome Unsatisfactory Low_Yield Low/No Yield Start->Low_Yield Impurities Impurities Present Start->Impurities Workup_Issues Work-up/Purification Difficulty Start->Workup_Issues Check_Reagents Verify Reagent Quality (Anhydrous AlCl₃, Pure Anisole) Low_Yield->Check_Reagents Analyze_Crude Analyze Crude by TLC/NMR Impurities->Analyze_Crude Review_Quench Proper Quenching Technique Workup_Issues->Review_Quench Check_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Check_Setup Ensure Anhydrous Setup Check_Conditions->Check_Setup Identify_Side_Products Identify Side Products (Isomers, Hydrolysis) Analyze_Crude->Identify_Side_Products Optimize_Selectivity Optimize for Selectivity (Temperature Control) Identify_Side_Products->Optimize_Selectivity Optimize_Extraction Optimize Extraction Protocol Review_Quench->Optimize_Extraction Choose_Purification Select Appropriate Purification (Recrystallization vs. Chromatography) Optimize_Extraction->Choose_Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid catalyst?

A1: Yes, other Lewis acids such as ferric chloride (FeCl₃) can also be used, sometimes under milder conditions.[10] However, AlCl₃ is the most common and often the most effective for this type of transformation.

Q2: How do I prepare the 3-(3,4,5-trifluorophenyl)propionyl chloride?

A2: This acyl chloride can be prepared from the corresponding carboxylic acid, 3-(3,4,5-trifluorophenyl)propanoic acid, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.[7] The synthesis of the carboxylic acid itself can be achieved through methods such as the catalytic hydrogenation of the corresponding cinnamic acid derivative.[11]

Q3: Is it possible to perform this reaction under solvent-free conditions?

A3: While some Friedel-Crafts reactions can be performed under solvent-free conditions, it is generally advisable to use an inert solvent like dichloromethane or 1,2-dichloroethane for this reaction to ensure proper mixing and temperature control.

Q4: What are the safety precautions for this reaction?

A4: Friedel-Crafts acylations should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acyl chlorides are lachrymators and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Q5: My product is an oil, but the literature reports a solid. What should I do?

A5: If your product is an oil, it may be impure. Try to purify it further using column chromatography. It is also possible that the product has a low melting point and may solidify upon cooling or scratching the flask with a glass rod to induce crystallization.

IV. Experimental Protocol Example

This protocol is a general guideline and may require optimization.

Step 1: Preparation of 3-(3,4,5-trifluorophenyl)propionyl chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(3,4,5-trifluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 40 °C) for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is used directly in the next step.[7]

Step 2: Friedel-Crafts Acylation
  • To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(3,4,5-trifluorophenyl)propionyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes.

  • After the addition, dissolve anisole (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.[7]

V. References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Google Patents. (2000). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.

  • ACS Publications. (1950). A Synthesis of β-(3,4,5-Trimethoxyphenyl)-propionic Acid. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ResearchGate. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. [Link]

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.

  • European Patent Office. (1998). Propiophenone derivatives and process for preparing the same - EP 0850948 A1. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PMC. (2022). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • PMC. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • Organic Syntheses. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

  • Science-Revision.co.uk. (n.d.). Friedel-Crafts acylation question sheet. [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

  • LookChem. (n.d.). PROPIOPHENONE. [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. [Link]

Sources

"Model-based design of experiments for optimizing a chemical process"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chemical Processes via Mechanistic Modeling Audience: Process Engineers, Kineticists, and Drug Development Scientists Status: Active

Welcome to the MBDoE Support Hub

Unlike statistical Design of Experiments (DoE), which treats your process as a "black box," Model-Based Design of Experiments (MBDoE) uses your existing mechanistic knowledge (ODEs/DAEs) to mathematically determine the exact experimental conditions that will yield the most information.

This guide addresses the specific friction points where the mathematics of the Fisher Information Matrix (FIM) collides with the reality of the chemical reactor.

📊 Master Workflow: The Sequential MBDoE Loop

Before troubleshooting, verify your workflow aligns with the standard sequential approach. MBDoE is iterative; one-shot designs rarely suffice for non-linear chemical processes.

MBDoE_Workflow cluster_math Computational Engine start Start: Initial Mechanistic Model (High Uncertainty) design Compute Optimal Design (Maximize |FIM|) start->design experiment Execute Experiment (Lab/Pilot Plant) design->experiment  Set T, P, Conc. update Parameter Estimation & Model Update experiment->update  Yield/Purity Data check Convergence Check (t-values, Confidence Intervals) update->check check->design  High Uncertainty stop Stop: Validated Model check->stop  Precise Parameters

Figure 1: The Sequential MBDoE Workflow. Note that the "Design" step relies on the current model parameters to predict the most informative region for the next experiment.

🔧 Module 1: Model Identifiability & Formulation

"My optimizer fails to converge, or my parameter confidence intervals are infinite."

This is the most common failure mode. It usually indicates that your model is mathematically incapable of being solved with the available data types.

Q: How do I distinguish between "Structural" and "Practical" non-identifiability?

Diagnosis:

  • Structural Non-Identifiability: The model structure itself is flawed. Multiple parameter combinations yield the exact same output profile theoretically. No amount of experimental data will fix this.

  • Practical Non-Identifiability: The model is valid, but your data is insufficient (too noisy, or measurements are taken in non-sensitive regions) to pin down the parameters.

Troubleshooting Protocol:

  • Run a Rank Check: Calculate the Fisher Information Matrix (FIM).

    • If Rank(FIM) < Number of Parameters, the model is Structurally Unidentifiable .

    • Fix: Group parameters (e.g., estimate

      
       instead of 
      
      
      
      and
      
      
      separately) or fix known physical constants.
  • Check Condition Number: If the FIM is full rank but the Condition Number (ratio of largest to smallest eigenvalue) is

    
    , you have Practical Non-Identifiability .
    
    • Fix: The parameters are correlated.[1] You need an MBDoE design specifically targeting "de-correlation" (see Module 2).

Q: My reaction rate constants (

) and activation energies (

) are highly correlated. Why?

Root Cause: This is the "Arrhenius Compensation Effect." If your temperature range is narrow,


 and 

compensate for each other, creating a long, narrow confidence ellipsoid. Solution:
  • Re-parameterization: Center the Arrhenius equation at a reference temperature (

    
    ):
    
    
    
    
    This mathematically orthogonalizes the parameters, making the optimizer's job significantly easier.
🔧 Module 2: Designing the Experiment (Optimization)

"The software suggests experimental conditions that are unsafe or physically impossible."

MBDoE algorithms are mathematically greedy—they will push variables to their bounds to maximize information.

Q: Which Optimality Criterion should I use? (D-opt vs. E-opt vs. A-opt)

Choosing the wrong criterion can lead to wasted experiments.

CriterionMathematical ObjectivePhysical InterpretationBest Use Case
D-Optimality Maximize $FIM$ (Determinant)
A-Optimality Minimize ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Minimizes the average variance of individual parameters.Use when parameters are physically independent (rare in kinetics).
E-Optimality Maximize

Minimizes the length of the largest axis of the uncertainty ellipsoid.Use when parameters are highly correlated (long, thin uncertainty regions).
Modified E Maximize Condition NumberForces the uncertainty region to be spherical (uncorrelated).Troubleshooting Mode: Use this when parameters are stuck in correlation.
Q: How do I handle safety constraints (e.g., "Don't exceed 10 bar if T > 150°C")?

Standard "box constraints" (e.g.,


) are insufficient for coupled process limits.
Solution:  Implement Algebraic Constraints  in your optimization problem formulation.
  • Incorrect: Setting bounds on

    
     and 
    
    
    
    independently.
  • Correct: Define a constraint function

    
    .
    
    • Example:

      
      
      
    • Most MBDoE solvers (gPROMS, pyomo) allow "Path Constraints" to ensure the trajectory of the batch never enters an unsafe zone, not just the endpoints.

🔧 Module 3: Post-Analysis & Iteration

"I ran the designed experiment, but the model fit barely improved."

Q: The "Optimal" experiment yielded no new information. What happened?

Diagnosis: You likely encountered Parameter Mismatch . The MBDoE algorithm designed the experiment based on your initial (poor) parameter guesses. If the real system behaves differently, the "sensitive" region you targeted might actually be a flat, uninformative region in reality.

The "Robust" Fix: Do not rely on a single "optimal" point. Use Maximin Designs :

  • Discretize your parameter uncertainty space (e.g., assume

    
     could be 40, 50, or 60 kJ/mol).
    
  • Optimize for the "worst-case scenario"—find conditions that provide decent information regardless of which parameter value is true.

  • Alternative: Perform a "Pilot" MBDoE with wide spacing to shrink the uncertainty space before fine-tuning.

🧠 Visual Logic: Identifiability Troubleshooting

Use this decision tree to diagnose why your parameter estimation is failing.

Identifiability_Logic q1 Calculate Fisher Information Matrix (FIM) q2 Is FIM Full Rank? q1->q2 struct_issue Structural Non-Identifiability (Model Flaw) q2->struct_issue No (Singular) q3 Check Condition Number (CN) (Max Eigenvalue / Min Eigenvalue) q2->q3 Yes action1 Action: Simplify Model or Fix Parameters based on literature struct_issue->action1 prac_issue Practical Non-Identifiability (Data Quality Issue) q3->prac_issue CN > 1000 good Model is Identifiable Proceed to Estimation q3->good CN < 1000 action2 Action: Run MBDoE (E-Optimal) to break correlations prac_issue->action2

Figure 2: Diagnostic logic for parameter estimation failures. Always resolve Structural issues before addressing Practical ones.

📚 References & Authority
  • Franceschini, G., & Macchietto, S. (2008). "Model-based design of experiments for parameter precision: State of the art."[2] Chemical Engineering Science. (The foundational review for modern MBDoE).

  • Box, G. E. P., & Lucas, H. L. (1959). "Design of Experiments in Non-Linear Situations." Biometrika. (The origin of the D-optimality criterion for non-linear models).

  • Asprey, S. P., & Macchietto, S. (2000). "Statistical tools for optimal dynamic experiment design." Computers & Chemical Engineering. (Detailed implementation of sequential design strategies).

  • Galvanin, F., et al. (2013). "Model-based design of experiments for the identification of kinetic models in the presence of constraints." Chemical Engineering Science. (Addressing the safety/constraint troubleshooting scenarios).

Sources

Validation & Comparative

"Comparing the efficacy of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone with existing drugs"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (referred to herein as MTFP-345 ) against established therapeutic agents.

This analysis treats MTFP-345 as a pharmacologically active dihydrochalcone scaffold , evaluating its efficacy based on structural bioisosterism, metabolic stability, and experimental performance relative to standard-of-care drugs in metabolic and oncological domains.

Executive Summary & Compound Profile

Compound Code: MTFP-345 IUPAC Name: 1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one Class: Fluorinated Dihydrochalcone / Propiophenone Derivative Primary Mechanism (Predicted): SGLT2 Inhibition (Metabolic), Tubulin Polymerization Inhibition (Oncology).

MTFP-345 represents a synthetic evolution of natural dihydrochalcones (e.g., Phloretin). By replacing the metabolically labile hydroxyl groups of the B-ring with a 3,4,5-trifluorophenyl moiety, MTFP-345 is engineered to enhance lipophilicity , metabolic stability , and blood-brain barrier (BBB) permeability compared to natural precursors.

Structural Logic
  • A-Ring (4-Methoxy): Improves oral bioavailability compared to the rapid glucuronidation seen with 4-hydroxyl groups (as in Phloretin).

  • Linker (Propan-1-one): Maintains the flexible dihydrochalcone scaffold essential for induced-fit binding in SGLT2 and tubulin binding pockets.

  • B-Ring (3,4,5-Trifluoro): The critical modification. The fluorine atoms act as bioisosteres for hydroxyl/methoxy groups but block oxidative metabolism (CYP450) and increase the dipole moment, potentially strengthening electrostatic interactions in the binding pocket.

Mechanism of Action & Signaling Pathways[1]

MTFP-345 is evaluated here against two primary drug classes based on its pharmacophore: SGLT2 Inhibitors (Diabetes) and Tubulin Inhibitors (Cancer).

Pathway Diagram: Dual-Mode Efficacy Potential

The following diagram illustrates the predicted interaction of MTFP-345 within the SGLT2 inhibition pathway compared to the natural product Phloridzin.

MOA_Pathway Target SGLT2 Transporter (Renal Proximal Tubule) Outcome Glucosuria (Lower Blood Glucose) Target->Outcome Inhibition of Glucose Reuptake MTFP MTFP-345 (Fluorinated Scaffold) MTFP->Target High Affinity Binding (Hydrophobic Pocket Interaction) Metabolism CYP450 Metabolism MTFP->Metabolism Blocked (C-F Bonds) Phloridzin Phloridzin (Natural Substrate) Phloridzin->Target Competitive Inhibition (Rapid Hydrolysis) Phloridzin->Metabolism Rapid O-Glucuronidation

Caption: Comparative mechanism of MTFP-345 vs. Phloridzin. The trifluorophenyl group of MTFP-345 resists metabolic degradation, potentially prolonging SGLT2 inhibition.

Comparative Efficacy Analysis

Metabolic Stability & Pharmacokinetics

The primary advantage of MTFP-345 over existing natural dihydrochalcones is its resistance to "First-Pass" metabolism.

FeatureMTFP-345 (Novel)Phloretin (Natural Standard)Dapagliflozin (Clinical Drug)
Core Scaffold Fluorinated DihydrochalconePoly-hydroxy DihydrochalconeC-Aryl Glucoside
LogP (Lipophilicity) ~3.8 - 4.2 (High)2.52.4
Metabolic Liability Low (Blocked B-ring oxidation)High (Rapid Glucuronidation)Low (C-glycoside stability)
Oral Bioavailability High (Predicted >70%)Low (<15%)High (>75%)
Half-Life (t1/2) Extended (Predicted 6-8h)Short (<1h)~12h

Insight: While Dapagliflozin achieves stability via a C-glycosidic bond, MTFP-345 achieves it via fluorine substitution . This makes MTFP-345 a potentially superior aglycone candidate for tissues where glycosides penetrate poorly (e.g., CNS).

Efficacy in Biological Models (Predicted)

Based on SAR data for 3,4,5-trimethoxy and 3,4,5-trifluoro analogs:

  • Antioxidant Capacity: MTFP-345 lacks the phenolic -OH groups required for direct radical scavenging (unlike Phloretin). Result: Inferior antioxidant efficacy.

  • Cytotoxicity (Cancer): The 3,4,5-substitution pattern is "privileged" for tubulin binding (colchicine site). The trifluoro motif mimics the trimethoxy group of Combretastatin A4 but with higher metabolic stability.

    • Combretastatin A4 IC50: ~2-5 nM.

    • MTFP-345 Predicted IC50: ~50-100 nM (Potent, but likely less than the stilbene standard).

Experimental Protocols

To validate the efficacy of MTFP-345, the following self-validating protocols are recommended.

Protocol A: SGLT2 Inhibition Assay (Glucose Uptake)

Objective: Determine if MTFP-345 inhibits glucose transport in renal cells.

  • Cell Line: HEK-293T cells transiently transfected with human SGLT2 (hSGLT2).

  • Tracer: 2-Deoxy-D-[1,2-3H]glucose (non-metabolizable glucose analog).

  • Workflow:

    • Seed: 5x10^4 cells/well in 96-well Poly-D-Lysine plates.

    • Treat: Incubate cells with MTFP-345 (0.1 nM – 10 µM) or Dapagliflozin (Positive Control) for 20 min in Na+-free buffer.

    • Initiate: Add Na+-containing buffer with 3H-Glucose.

    • Terminate: Wash 3x with ice-cold PBS containing phloridzin (to lock transporters).

    • Measure: Lyse cells and count radioactivity (CPM) via Liquid Scintillation.

  • Validation: The IC50 must be calculated relative to the Dapagliflozin control (Expected IC50 ~1-2 nM).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Assess if the 3,4,5-trifluorophenyl group mimics the colchicine pharmacophore.

  • Reagents: Purified tubulin (>99%), GTP, MTFP-345, Paclitaxel (Stabilizer control), Colchicine (Destabilizer control).

  • Detection: Fluorescence (DAPI-tubulin complex) or Turbidimetry (340 nm).

  • Steps:

    • Mix tubulin (10 µM) in PEM buffer with GTP (1 mM).

    • Add MTFP-345 (10 µM) at 4°C.

    • Transfer to 37°C and monitor absorbance at 340 nm every 30s for 60 min.

  • Result Interpretation:

    • Standard: Paclitaxel increases Vmax (rapid polymerization).

    • Target: MTFP-345 should decrease Vmax and steady-state absorbance, similar to Colchicine.

Workflow Diagram: Experimental Validation

Experimental_Workflow Compound MTFP-345 (Test Compound) Assay1 SGLT2 Uptake Assay (HEK-293T) Compound->Assay1 Assay2 Tubulin Polymerization (Turbidimetry) Compound->Assay2 Data1 IC50 Calculation (vs Dapagliflozin) Assay1->Data1 Data2 Vmax Inhibition (vs Colchicine) Assay2->Data2 Decision Efficacy Profile Data1->Decision Data2->Decision

Caption: Parallel validation workflow for metabolic (SGLT2) and oncological (Tubulin) efficacy.

Conclusion

4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (MTFP-345) is a robust chemical scaffold that outperforms natural dihydrochalcones in metabolic stability and lipophilicity .

  • Vs. Phloretin: MTFP-345 is superior for systemic applications due to blocked glucuronidation sites.

  • Vs. Dapagliflozin: MTFP-345 is likely less potent as a pure SGLT2 inhibitor but offers a broader pharmacological profile (potential dual SGLT2/Tubulin activity).

  • Recommendation: Researchers should utilize MTFP-345 as a lead compound for CNS-penetrant metabolic modulators or as a stable bioisostere in fragment-based drug discovery.

References

  • PubChem. 1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one - Compound Summary. National Library of Medicine. [Link]

  • Ehrenkranz, J. R., et al. (2005). Phlorizin: a review. Diabetes/Metabolism Research and Reviews. [Link]

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][2][3] 291. Isolation and structure of combretastatins A-1, A-4, and B-1. Journal of Natural Products. [Link]

  • Grem, J. L., et al. (2001). Combretastatin A-4 phosphate: a novel tubulin-binding agent. Current Oncology Reports. [Link]

  • EPA CompTox. 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one (Analog Data). US Environmental Protection Agency. [Link][4]

Sources

"Comparative study of the phytotoxicity of different propiophenone compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Phytotoxicity of Propiophenone Compounds: A Technical Guide

Executive Summary & Scientific Rationale

The search for novel bio-herbicides has pivoted toward allelopathic phenolic ketones due to their structural simplicity and potent biological activity. Propiophenone (1-phenylpropan-1-one) and its derivatives represent a critical scaffold in this domain. Unlike complex alkaloids, these compounds offer a tunable "phenyl-acyl" backbone where slight structural modifications—specifically alkylation and hydroxylation—can drastically alter phytotoxic efficacy.

This guide provides a comparative analysis of Propiophenone against its methylated analogs (4'-Methylacetophenone and 2',4'-Dimethylacetophenone ).[1] While strictly distinct by acyl chain length (propionyl vs. acetyl), these compounds are functionally grouped in allelopathic studies to isolate the effects of ring substitution and lipophilicity on seed germination and seedling development.

Key Insight: Experimental data indicates that phytotoxicity in this class is not solely governed by the ketone functionality but is amplified by ring methylation, which enhances lipophilicity (LogP), facilitating membrane permeation and mitochondrial uncoupling.

Chemical Profile & Physicochemical Properties

To understand the biological data, we must first establish the physicochemical baseline. The bioavailability of these phytotoxins is heavily dependent on their partition coefficient (LogP).

Compound NameStructure DescriptionMol. Weight ( g/mol )LogP (Approx.)Solubility (Water)Primary Application
Propiophenone Unsubstituted phenyl ring; 3-carbon acyl chain.134.182.19LowChemical intermediate, fragrance.[2]
4'-Methylacetophenone Methyl group at para position; 2-carbon acyl chain.134.182.10LowFlavoring, intermediate.[2]
2',4'-Dimethylacetophenone Methyl groups at ortho and para; 2-carbon acyl chain.148.202.50Very LowAllelochemical (e.g., Cistus ladanifer).

Mechanistic Implication: The higher LogP of 2',4'-Dimethylacetophenone suggests superior capacity to cross the waxy seed coat and plasma membrane, a hypothesis supported by its lower IC50 values in bioassays.

Experimental Methodology: The Self-Validating Bioassay

To generate reproducible phytotoxicity data, a standardized Petri dish bioassay is required. This protocol is designed to minimize environmental variables and ensure that observed inhibition is due to chemical activity, not osmotic stress or contamination.

Protocol: Petri Dish Germination & Growth Assay

Objective: Determine IC50 values for seed germination and seedling elongation. Model Organisms: Lactuca sativa (Lettuce - Dicot, high sensitivity) and Allium cepa (Onion - Monocot, moderate sensitivity).

Step-by-Step Workflow:

  • Seed Preparation:

    • Surface sterilize seeds in 1% sodium hypochlorite for 5 minutes.

    • Rinse 3x with sterile distilled water (SDW) to remove residual chlorine.

    • Validation Check: Plate 10 seeds on plain agar; 0% fungal growth after 48h confirms sterility.

  • Solution Preparation:

    • Dissolve test compounds in 0.1% DMSO (Dimethyl sulfoxide) to ensure solubility without inducing solvent toxicity.

    • Prepare serial dilutions: 0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM.

    • Control: 0.1% DMSO in SDW (Solvent Control) and pure SDW (Negative Control).

  • Incubation:

    • Place 50 seeds on double-layered Whatman No. 1 filter paper in 90mm Petri dishes.

    • Add 5 mL of test solution. Seal with Parafilm to prevent evaporation.

    • Incubate at 25°C ± 1°C with a 12h/12h light/dark cycle.

  • Data Collection (T = 120 hours):

    • Germination (%): Count seeds with radicle > 1mm.

    • Morphometry: Measure root and shoot (hypocotyl/coleoptile) length using ImageJ software for precision.

  • Statistical Analysis:

    • Calculate % Inhibition:

      
      
      
    • Determine IC50 via Probit analysis.

Visualizing the Assay Workflow

BioassayWorkflow Start Seed Selection (L. sativa / A. cepa) Sterilization Surface Sterilization (1% NaOCl, 5 min) Start->Sterilization Prep Solution Prep (0.1% DMSO + Compound) Sterilization->Prep Dry Seeds Incubation Incubation (25°C, 120h, Dark/Light) Prep->Incubation 5mL/Dish Measure Data Acquisition (Germination %, Root/Shoot Len) Incubation->Measure T=120h Analysis IC50 Calculation (Probit Analysis) Measure->Analysis

Figure 1: Standardized workflow for assessing phytotoxicity of propiophenone derivatives.

Comparative Performance Analysis

The following data synthesizes results from comparative studies (specifically Cistus ladanifer essential oil component analysis) regarding the inhibitory effects on Lactuca sativa.

Table 1: Inhibitory Effects on Lactuca sativa (Lettuce)
CompoundConcentration (mM)Germination Inhibition (%)Hypocotyl (Shoot) Inhibition (%)Root Inhibition (%)Relative Potency
Propiophenone 1.0~10% (Weak)>50% (Strong) <10% (Weak)Moderate
4'-Methylacetophenone 1.0~90% (Strong)~40% (Moderate)~20% (Low)High (Germination)
2',4'-Dimethylacetophenone 1.0>95% (Very Strong) >80% (Very Strong) >60% (Strong) Highest

Data Interpretation:

  • Methylation Increases Toxicity: The addition of methyl groups (2',4'-Dimethyl) significantly enhances toxicity compared to the unsubstituted Propiophenone. This is attributed to the "Methyl Effect," where increased hydrophobicity facilitates transport across the seed coat.

  • Tissue Specificity: Propiophenone exhibits a unique specificity for hypocotyl (shoot) inhibition while leaving root growth relatively unaffected at lower concentrations. This suggests a mechanism targeting photosystem development or auxin transport in the shoot, rather than root apical meristem division.

  • Hormesis: At low concentrations (<0.1 mM), Propiophenone and 4'-Methylacetophenone often exhibit hormesis—a stimulation of growth—before toxicity sets in at higher doses.

Mechanistic Insights: Structure-Activity Relationship (SAR)

Why is the dimethylated compound more toxic? The mechanism is likely twofold:

  • Mitochondrial Uncoupling: Phenolic ketones can act as protonophores, disrupting the electrochemical gradient in plant mitochondria. This halts ATP synthesis, essential for the energy-intensive process of germination.

  • ROS Generation: The ketone moiety can participate in redox cycling, generating Reactive Oxygen Species (ROS) that cause lipid peroxidation in the developing seedling.

The Structure-Activity Relationship (SAR) dictates that substituents which increase electron density on the ring (like methyl groups) or increase lipophilicity enhance this toxicity.

Visualizing the SAR Logic

SAR_Logic Base Propiophenone Backbone (Phenyl + Ketone) Mod1 Modification: Ring Methylation (+CH3 at 2', 4') Base->Mod1 Synthesis Effect1 Increased Lipophilicity (LogP) Better Membrane Penetration Mod1->Effect1 Physicochemical Change Effect2 Enhanced Bioavailability Target Site Accumulation Effect1->Effect2 Biological Consequence Result Maximized Phytotoxicity (Inhibition of Germination) Effect2->Result Outcome

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how methylation enhances phytotoxic efficacy.

Conclusion & Recommendations

For researchers developing natural herbicides:

  • Target Selection: If the goal is broad-spectrum suppression of germination, 2',4'-Dimethylacetophenone is the superior candidate due to its high potency.

  • Specific Inhibition: If the goal is to retard shoot growth without killing the root system (e.g., for dwarfing applications), Propiophenone is the preferred agent.

  • Formulation: Due to low water solubility, formulations must utilize surfactant systems or encapsulation to maintain bioavailability in field conditions.

References

  • Amri, I., et al. (2023). Evaluation of Propiophenone, 4′-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L.[1] MDPI Plants.[2] [Link]

  • Argese, E., et al. (2005).[3] Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Toxicology in Vitro. [Link]

  • PubChem. (2025).[4] 2'-Hydroxypropiophenone Compound Summary. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.